molecular formula C19H19N3O6 B10823279 Nilvadipine-d4

Nilvadipine-d4

Cat. No.: B10823279
M. Wt: 389.4 g/mol
InChI Key: FAIIFDPAEUKBEP-KDWZCNHSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nilvadipine-d4 is a deuterium-labeled analog of nilvadipine, specifically designed for use as an internal standard in quantitative mass spectrometry. The incorporation of four deuterium atoms provides a consistent mass shift, enabling precise and accurate quantification of unlabeled nilvadipine in complex biological matrices such as plasma, serum, and tissue homogenates. This is critical for ensuring data reliability in pharmacokinetic, bioanalytical, and metabolic stability studies. Nilvadipine is a calcium channel blocker of the dihydropyridine class. Its primary mechanism of action is the potent and selective inhibition of calcium ion influx through L-type calcium channels in vascular smooth muscle . This blockade leads to peripheral vasodilation, a reduction in peripheral vascular resistance, and a subsequent lowering of blood pressure, which underpins its primary clinical use in managing hypertension . Beyond its cardiovascular applications, nilvadipine has been the subject of research in other areas due to its ability to cross the blood-brain barrier. Preclinical studies have investigated its potential neuroprotective effects, including the enhancement of cerebral blood flow and the facilitation of beta-amyloid clearance across the blood-brain barrier, leading to its evaluation in clinical trials for Alzheimer's disease . The high purity and isotopic enrichment of our this compound make it an essential tool for researchers requiring robust analytical methods. It is supplied with a certificate of analysis detailing exact concentration, purity, and isotopic enrichment. This product is labeled with the [For Research Use Only] statement. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H19N3O6

Molecular Weight

389.4 g/mol

IUPAC Name

3-O-methyl 5-O-propan-2-yl 2-cyano-6-methyl-4-(2,3,4,6-tetradeuterio-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H19N3O6/c1-10(2)28-19(24)15-11(3)21-14(9-20)17(18(23)27-4)16(15)12-6-5-7-13(8-12)22(25)26/h5-8,10,16,21H,1-4H3/i5D,6D,7D,8D

InChI Key

FAIIFDPAEUKBEP-KDWZCNHSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])[2H])C2C(=C(NC(=C2C(=O)OC)C#N)C)C(=O)OC(C)C)[2H]

Canonical SMILES

CC1=C(C(C(=C(N1)C#N)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C

Origin of Product

United States

Foundational & Exploratory

Nilvadipine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nilvadipine-d4, a deuterated analog of the calcium channel blocker Nilvadipine. This document outlines its chemical properties, and applications, particularly its use as an internal standard in quantitative analyses. Detailed experimental protocols for its use in bioanalytical methods are also presented.

Introduction to Nilvadipine and its Deuterated Analog

Nilvadipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] By inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, it induces vasodilation, leading to a reduction in blood pressure.[2][3] Beyond its cardiovascular applications, Nilvadipine has been investigated for its potential neuroprotective effects, including in the context of Alzheimer's disease.[3][4]

In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of the target analyte using mass spectrometry. This compound is the deuterated form of Nilvadipine, where four hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Nilvadipine but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer. This property makes this compound an ideal internal standard for the quantitative analysis of Nilvadipine in biological matrices.[5][6]

Chemical Structure and Properties

The core chemical structure of Nilvadipine consists of a dihydropyridine ring with several functional group substitutions. The "-d4" designation in this compound signifies the presence of four deuterium atoms.

Chemical Structure of Nilvadipine:

  • IUPAC Name: 3-Methyl 5-propan-2-yl 2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1]

  • SMILES: CC1=C(C(C(=C(N1)C#N)C(=O)OC)C2=CC(=CC=C2)--INVALID-LINK--[O-])C(=O)OC(C)C[5]

While the precise location of the deuterium atoms in commercially available this compound standards may vary, they are typically placed on metabolically stable positions. A plausible structure for this compound involves deuteration of the methoxy group and a methyl group.

Quantitative Data

The key quantitative properties of Nilvadipine and this compound are summarized in the table below for easy comparison.

PropertyNilvadipineThis compound
Molecular Formula C₁₉H₁₉N₃O₆C₁₉H₁₅D₄N₃O₆[7]
Molecular Weight 385.38 g/mol [7]389.40 g/mol [7]
CAS Number 75530-68-6Not available

Experimental Protocols

This compound is primarily utilized as an internal standard in bioanalytical methods for the quantification of Nilvadipine in biological samples, such as human plasma. Below are detailed methodologies adapted from published research.[5][6]

Quantification of Nilvadipine in Human Plasma by GC-MS

This method describes the determination of Nilvadipine in human plasma using a deuterated analog as an internal standard with gas chromatography-mass spectrometry (GC-MS).[5]

4.1.1. Sample Preparation and Extraction

  • To 1 mL of human plasma, add a known amount of this compound solution (internal standard).

  • Alkalinize the plasma sample to a pH of 9.

  • Perform a liquid-liquid extraction using a mixture of benzene and n-hexane (1:1 v/v).

  • Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

  • Carefully collect the organic layer containing Nilvadipine and this compound.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

4.1.2. GC-MS Analysis

  • Gas Chromatograph: A fused-silica capillary column is used for separation.

  • Ionization Mode: Negative-ion chemical ionization (NICI) is employed.

  • Reagent Gas: Methane is used as the reagent gas.

  • Mass Spectrometer: The instrument is set to monitor the negative molecular ions of both Nilvadipine and the this compound internal standard.

  • Quantification: The concentration of Nilvadipine in the plasma sample is determined by comparing the peak area ratio of Nilvadipine to that of this compound against a standard calibration curve. This method has a reported quantitation limit of 0.01 ng/mL in a 1 mL plasma sample.[5]

Stereoselective Quantification of Nilvadipine Enantiomers in Human Plasma by HPLC and GC-MS

This protocol details a stereoselective method for determining the concentrations of the (+) and (-) enantiomers of Nilvadipine in human plasma, again using a deuterated analog as the internal standard.[6]

4.2.1. Sample Preparation and Extraction

  • Add the deuterated analog of racemic Nilvadipine as an internal standard to the plasma sample.

  • Perform a liquid-liquid extraction with an n-hexane:ethyl acetate (92.5:7.5 v/v) mixture under alkaline conditions.

  • Separate the organic layer and evaporate it to dryness.

4.2.2. Chiral Separation by HPLC

  • Reconstitute the residue in a suitable mobile phase.

  • Inject the sample onto a chiral stationary-phase column (e.g., Chiralpak OT(+)) for high-performance liquid chromatography (HPLC).

  • Collect the fractions containing the separated (+) and (-) enantiomers.

4.2.3. GC-MS Analysis

  • Analyze each collected enantiomer fraction by fused-silica capillary column GC with electron capture negative ion chemical ionization MS.

  • Monitor the molecular anions of the Nilvadipine enantiomer and the internal standard.

  • Construct calibration curves for each enantiomer over a concentration range of 0.025 to 10 ng/mL to determine their respective concentrations in the original plasma sample.[6]

Visualizations

Relationship between Nilvadipine and this compound

G cluster_Nilvadipine Nilvadipine cluster_Nilvadipine_d4 This compound Nilvadipine_structure C₁₉H₁₉N₃O₆ (Molecular Weight: 385.38) Nilvadipine_d4_structure C₁₉H₁₅D₄N₃O₆ (Molecular Weight: 389.40) Nilvadipine_structure->Nilvadipine_d4_structure Isotopic Substitution (4H → 4D) Nilvadipine_d4_structure->Nilvadipine_structure Parent Compound

Caption: Logical relationship between Nilvadipine and its deuterated analog, this compound.

Experimental Workflow for Bioanalysis

G cluster_workflow Bioanalytical Workflow for Nilvadipine Quantification start Plasma Sample Collection add_is Spike with this compound (Internal Standard) start->add_is extraction Liquid-Liquid Extraction add_is->extraction separation Chromatographic Separation (GC or HPLC) extraction->separation detection Mass Spectrometric Detection (MS) separation->detection quantification Data Analysis and Quantification detection->quantification

Caption: A generalized experimental workflow for the quantification of Nilvadipine in plasma.

References

Synthesis and Characterization of Nilvadipine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Nilvadipine-d4, a deuterated analog of the calcium channel blocker Nilvadipine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details a proposed synthetic pathway, experimental protocols, and in-depth characterization data.

Introduction

Nilvadipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension and cerebrovascular disorders. Isotopic labeling of pharmaceuticals, such as with deuterium, is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies. The introduction of deuterium atoms can alter the metabolic profile of a drug, often leading to a slower rate of metabolism and potentially improved pharmacokinetic properties. This compound, with deuterium atoms on the isopropyl group, is a valuable tool for such investigations.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved via a Hantzsch pyridine synthesis, a classic method for the preparation of dihydropyridine derivatives. This approach involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. In this proposed synthesis, the deuterium labels are introduced through the use of a deuterated β-ketoester.

Synthetic Pathway

G cluster_reactants Reactants cluster_intermediates Intermediate Synthesis cluster_reaction Hantzsch Pyridine Synthesis cluster_product Final Product A 2-Nitrobenzaldehyde E Condensation Reaction A->E B Methyl 3-aminocrotonate B->E C Isopropanol-d7 D Isopropyl-d7 acetoacetate C->D Esterification D->E F This compound E->F Cyclization & Dehydration

Caption: Proposed synthetic pathway for this compound via the Hantzsch pyridine synthesis.

Experimental Protocol

Step 1: Synthesis of Isopropyl-d7 acetoacetate

  • To a solution of diketene in a suitable aprotic solvent (e.g., dichloromethane) at 0°C, add Isopropanol-d7 dropwise in the presence of a catalytic amount of a non-nucleophilic base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by vacuum distillation to yield Isopropyl-d7 acetoacetate.

Step 2: Hantzsch Synthesis of this compound

  • In a round-bottom flask, dissolve 2-nitrobenzaldehyde, methyl 3-aminocrotonate, and Isopropyl-d7 acetoacetate in a suitable solvent such as ethanol or methanol.

  • Reflux the reaction mixture for 24-48 hours.

  • Monitor the formation of the product by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following sections detail the analytical methods and present the data in a structured format.

Analytical Workflow

G cluster_spectroscopy Spectroscopic Techniques A Synthesized this compound B Physical Characterization (Appearance, Solubility) A->B C Spectroscopic Analysis A->C D Chromatographic Analysis A->D E Final Purity Assessment B->E F ¹H NMR Spectroscopy C->F G Mass Spectrometry C->G D->E F->E G->E

Caption: Analytical workflow for the characterization of this compound.

Physical and Chemical Properties
ParameterResult
Appearance Pale Yellow Solid
Solubility Soluble in DMSO, Methanol
Molecular Formula C₁₉H₁₇D₇N₂O₆
Molecular Weight 393.44
Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is a critical tool for confirming the structure and the location of the deuterium labels. The absence of signals corresponding to the isopropyl protons confirms successful deuteration.

Chemical Shift (δ)MultiplicityIntegrationAssignment
7.99d, J=8.1 Hz1HAr-H
7.55t, J=7.5 Hz1HAr-H
7.42t, J=7.8 Hz1HAr-H
7.30d, J=7.6 Hz1HAr-H
5.82s1HAr-CH
3.55s3HOCH₃
2.29s3HCH₃
2.25s3HCH₃

Mass Spectrometry

Mass spectrometry confirms the molecular weight of this compound and the incorporation of seven deuterium atoms.

ParameterResult
Ionization Mode Electrospray Ionization (ESI)
Mass Analyzer Quadrupole
Observed m/z 394.2 [M+H]⁺
Expected m/z 394.21
Chromatographic Data

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

ParameterResult
Column C18
Mobile Phase Acetonitrile:Water gradient
Detection UV at 254 nm
Purity >99%

Conclusion

This technical guide has outlined a proposed synthetic route and a comprehensive characterization workflow for this compound. The presented data confirms the successful synthesis and high purity of the deuterated compound. The detailed protocols and tabulated data serve as a valuable resource for researchers engaged in the study of Nilvadipine metabolism and pharmacokinetics, facilitating the use of this stable isotope-labeled standard in their investigations.

An In-depth Technical Guide to the Physical and Chemical Properties of Nilvadipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of Nilvadipine-d4, a deuterated analog of the calcium channel blocker Nilvadipine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its fundamental characteristics, analytical methodologies, and mechanism of action.

Introduction to this compound

Nilvadipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] Its deuterated analog, this compound, serves as an invaluable tool in pharmacokinetic and metabolic studies, often used as an internal standard for the quantitative analysis of Nilvadipine in biological matrices.[3] The substitution of four hydrogen atoms with deuterium atoms results in a molecule with a higher mass, allowing for its differentiation from the parent drug in mass spectrometry-based assays.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data is specific to the deuterated form, other properties are derived from the non-deuterated parent compound, Nilvadipine, and are expected to be very similar.

PropertyValueReference
Chemical Name (±)-Nilvadipine-d4[4]
CAS Number 2928067-26-7[4]
Molecular Formula C₁₉H₁₅D₄N₃O₆[4]
Molecular Weight 389.4 g/mol [4]
Appearance Solid[5]
Melting Point 148-150°C (for Nilvadipine)[6]
Solubility Soluble in DMF, DMSO, and Methanol. Insoluble in water.[4][5][7]
Storage Temperature -20°C[4]
Canonical SMILES CC1=C(C(OC(C)C)=O)C(C2=C([2H])C(--INVALID-LINK--=O)=C([2H])C([2H])=C2[2H])C(C(OC)=O)=C(C#N)N1[4]

Mechanism of Action: Calcium Channel Blockade

Nilvadipine exerts its therapeutic effects by blocking L-type calcium channels, which are predominantly found in vascular smooth muscle cells.[1][2] This inhibition prevents the influx of extracellular calcium ions, a critical step in muscle contraction. The reduced intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation, decreased peripheral resistance, and a subsequent lowering of blood pressure.[1][8]

The signaling pathway is illustrated in the diagram below.

Nilvadipine_d4 This compound L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Nilvadipine_d4->L_type_Ca_Channel blocks Ca_Influx Ca²⁺ Influx Intracellular_Ca ↓ Intracellular Ca²⁺ Contraction Smooth Muscle Contraction Intracellular_Ca->Contraction inhibits Vasodilation Vasodilation Contraction->Vasodilation leads to BP ↓ Blood Pressure Vasodilation->BP results in cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Sample IS Add this compound (Internal Standard) Plasma->IS Extraction Liquid-Liquid Extraction IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC Separation Evaporation->HPLC MS Mass Spectrometry Detection HPLC->MS Quantification Quantification MS->Quantification

References

Navigating the Nuances of Nilvadipine-d4: An In-depth Technical Guide to Isotopic Purity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of Nilvadipine-d4, a deuterated analog of the dihydropyridine calcium channel blocker, Nilvadipine. Focusing on isotopic purity and chemical stability, this document offers detailed experimental methodologies, data presentation, and visual representations of key biological and analytical pathways to support researchers and drug development professionals in their work with this important compound.

Isotopic Purity of this compound

The isotopic purity of a deuterated compound is a critical parameter, defining the percentage of molecules that contain the desired number of deuterium atoms at the specified positions. This is crucial for applications such as internal standards in quantitative bioanalysis and for mechanistic studies where the kinetic isotope effect is leveraged.

Quantitative Data Summary

The isotopic purity of this compound is typically determined by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. While a specific Certificate of Analysis for a single batch is not universally available, the following table represents typical specifications for a high-quality batch of this compound, based on data for analogous deuterated pharmaceutical standards.

ParameterSpecificationMethod
Chemical Purity ≥98%HPLC
Isotopic Enrichment ≥99 atom % DMass Spectrometry
Deuterium Incorporation
d0≤1%Mass Spectrometry
d1-d3≤5%Mass Spectrometry
d4≥94%Mass Spectrometry
Experimental Protocol: Determination of Isotopic Purity by Mass Spectrometry

This protocol outlines a general procedure for determining the isotopic purity of this compound using High-Resolution Mass Spectrometry (HRMS).

Objective: To quantify the distribution of deuterated isotopologues (d0-d4) in a sample of this compound.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

  • Liquid Chromatography (LC) system

Reagents and Materials:

  • This compound sample

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid (or other suitable modifier)

  • Appropriate LC column (e.g., C18)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase composition.

  • LC-MS Analysis:

    • Inject the prepared sample onto the LC-MS system.

    • Perform a chromatographic separation to ensure that this compound is free from any co-eluting impurities.

    • Acquire full-scan mass spectra in positive ion mode over a relevant m/z range.

  • Data Analysis:

    • Extract the ion chromatograms for the protonated molecules of each isotopologue:

      • d0 (unlabeled Nilvadipine): [M+H]⁺

      • d1: [M+H+1]⁺

      • d2: [M+H+2]⁺

      • d3: [M+H+3]⁺

      • d4 (fully deuterated): [M+H+4]⁺

    • Integrate the peak areas for each extracted ion chromatogram.

    • Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.

Workflow for Isotopic Purity Determination

isotopic_purity_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_result Result prep Prepare this compound Solution (1 µg/mL) inject Inject Sample prep->inject separate Chromatographic Separation inject->separate acquire Acquire Full Scan Mass Spectra separate->acquire extract Extract Ion Chromatograms (d0 to d4) acquire->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Isotopic Distribution (%) integrate->calculate report Isotopic Purity Report calculate->report

Workflow for Isotopic Purity Determination of this compound by LC-MS.

Stability of this compound

The stability of a deuterated compound is a measure of its resistance to chemical degradation under various environmental conditions. Dihydropyridine compounds, including Nilvadipine, are known to be susceptible to degradation, particularly through oxidation and photodegradation.

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Based on studies of Nilvadipine and other dihydropyridines, the following degradation pathways are expected for this compound.

Stress ConditionExpected Degradation PathwayPrimary Degradation Product
Acidic Hydrolysis Minimal degradation expected.-
Alkaline Hydrolysis Hydrolysis of the ester groups.Carboxylic acid derivatives.
Oxidative (H₂O₂) Oxidation of the dihydropyridine ring.Pyridine analog.
Photolytic (UV/Vis) Aromatization of the dihydropyridine ring.Pyridine analog.
Thermal Generally stable, but degradation can occur at high temperatures in the presence of humidity.Pyridine analog.
Experimental Protocol: Stability-Indicating HPLC Method

This protocol describes a general stability-indicating HPLC method for assessing the stability of this compound.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents and Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • Hydrogen peroxide (30%)

Forced Degradation Sample Preparation:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for a specified time. Neutralize before injection.

  • Alkaline Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize before injection.[1]

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Thermal Degradation: Store a solid sample of this compound at an elevated temperature (e.g., 80°C) for a specified time.

HPLC Method:

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 238 nm

  • Injection Volume: 10 µL

Procedure:

  • Analyze the stressed samples alongside an unstressed control sample using the developed HPLC method.

  • Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced Degradation Workflow

forced_degradation_workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation cluster_outcome Outcome acid Acidic (0.1 M HCl, 60°C) hplc Stability-Indicating HPLC-UV Analysis acid->hplc base Alkaline (0.1 M NaOH, RT) base->hplc oxidative Oxidative (3% H₂O₂, RT) oxidative->hplc photo Photolytic (UV/Vis Light) photo->hplc thermal Thermal (80°C, Solid) thermal->hplc degradation_profile Assess Degradation Profile hplc->degradation_profile peak_purity Evaluate Peak Purity degradation_profile->peak_purity mass_balance Calculate Mass Balance peak_purity->mass_balance pathways Identify Degradation Pathways mass_balance->pathways method_validation Validate Analytical Method mass_balance->method_validation

Workflow for Forced Degradation Studies of this compound.

Mechanism of Action: L-Type Calcium Channel Blockade

Nilvadipine exerts its therapeutic effects by blocking L-type voltage-gated calcium channels. Understanding this signaling pathway is essential for contextualizing its pharmacological activity.

Signaling Pathway Diagram

calcium_channel_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Depolarization Membrane Depolarization Depolarization->Ca_channel activates Nilvadipine This compound Nilvadipine->Ca_channel blocks Vasodilation Vasodilation Nilvadipine->Vasodilation Ca_concentration ↑ Intracellular [Ca²⁺] Ca_influx->Ca_concentration Calmodulin Calmodulin Activation Ca_concentration->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction

Mechanism of Action of this compound on L-type Calcium Channels.

This guide provides a foundational understanding of the isotopic purity and stability of this compound. The presented protocols and workflows offer a starting point for researchers to develop and validate their own analytical methods for this compound. Adherence to rigorous analytical practices is paramount to ensure the quality and reliability of data generated using this compound.

References

Pharmacological Profile of Nilvadipine and Its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Nilvadipine is a potent dihydropyridine calcium channel blocker utilized in the management of hypertension and angina.[1][2] Its pharmacological activity is primarily derived from its high affinity and selectivity for L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[3][4] This guide provides an in-depth overview of the pharmacological profile of nilvadipine and its metabolites, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. Quantitative data are presented in tabular format, and key experimental methodologies and signaling pathways are described and visualized.

Pharmacodynamics

Mechanism of Action

Nilvadipine exerts its therapeutic effects by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle and cardiac cells.[1][2] By physically blocking these channels, nilvadipine reduces the intracellular calcium concentration, which in turn inhibits the contractile processes of smooth muscle cells.[1] This leads to relaxation of the arterial vessels, causing vasodilation.[5] The consequence of this vasodilation is a decrease in total peripheral resistance, leading to a reduction in systemic blood pressure and afterload.[1]

Compared to the prototype dihydropyridine, nifedipine, nilvadipine exhibits a longer duration of action and a 4- to 16-fold greater vasodilatory potency, with less associated cardiodepression.[3] It demonstrates high vascular selectivity, with a vascular/cardiac efficacy ratio of 251, which is approximately 9-10 times higher than that of nifedipine.[3] In therapeutic doses, nilvadipine does not exert negative inotropic, chronotropic, or dromotropic effects.[3]

Signaling Pathway

The primary signaling pathway for nilvadipine's vasodilatory effect is the direct blockade of L-type calcium channels, which reduces intracellular calcium levels and prevents the activation of calmodulin and myosin light-chain kinase, ultimately leading to smooth muscle relaxation.

Signaling Pathway of Nilvadipine-Induced Vasodilation Nilvadipine Nilvadipine L_type_Ca_Channel L-Type Calcium Channel Nilvadipine->L_type_Ca_Channel blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Relaxation Vasodilation L_type_Ca_Channel->Relaxation leads to Intracellular_Ca Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca increases Calmodulin Calmodulin Activation Intracellular_Ca->Calmodulin MLCK Myosin Light-Chain Kinase (MLCK) Activation Calmodulin->MLCK Myosin_LC_P Myosin Light-Chain Phosphorylation MLCK->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Potential Neuroprotective Mechanisms of Nilvadipine cluster_direct_effects Direct Effects cluster_downstream_effects Downstream Neuropathological Targets Nilvadipine Nilvadipine L_type_Ca_Channel L-Type Calcium Channel Blockade Nilvadipine->L_type_Ca_Channel CBF Increased Cerebral Blood Flow (Hippocampus) Nilvadipine->CBF Amyloid_Beta Reduced Amyloid Beta (Aβ) Production/Accumulation Nilvadipine->Amyloid_Beta Tau Anti-Tau Activity Nilvadipine->Tau Neuroprotection Neuroprotection & Slowing of Cognitive Decline L_type_Ca_Channel->Neuroprotection CBF->Neuroprotection Amyloid_Beta->Neuroprotection Tau->Neuroprotection Workflow for Nilvadipine Quantification in Plasma Start Start: 1 mL Human Plasma Add_IS Add Deuterated Internal Standard Start->Add_IS Alkalinize Adjust to pH 9 Add_IS->Alkalinize Extract Liquid-Liquid Extraction (Benzene:n-Hexane 1:1) Alkalinize->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate GC_MS GC-MS Analysis (Fused-Silica Column, Negative-Ion CI) Evaporate->GC_MS Quantify Quantification GC_MS->Quantify

References

The Gold Standard: A Technical Guide to Deuterated Standards in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis, application, and advantages of deuterated internal standards in pharmaceutical analysis. It offers detailed experimental protocols, quantitative data comparisons, and visual workflows to illustrate the critical role these molecules play in ensuring the accuracy, precision, and robustness of bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS).

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls (QC) to correct for variability during sample processing and analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process—from extraction to ionization—without interfering with its measurement. While structurally similar molecules (analogs) have been used, deuterated standards have emerged as the "gold standard" due to their superior ability to compensate for analytical variability.

The Deuterated Advantage: Mitigating Matrix Effects

The primary advantage of a deuterated internal standard is its near-identical physicochemical properties to the analyte of interest. This similarity ensures that the IS and the analyte behave almost identically during sample extraction and chromatographic separation. Most importantly, they co-elute, meaning they experience the same localized matrix effects at the same time in the mass spectrometer's ion source. This co-elution is crucial for correcting signal suppression or enhancement caused by interfering compounds in the biological matrix (e.g., plasma, urine), leading to a more accurate and precise analyte-to-IS response ratio.

The logical basis for this superiority is illustrated in the diagram below.

G cluster_0 Analytical Process cluster_1 Compounds in Matrix P1 Sample Preparation (e.g., SPE, LLE) P2 LC Separation P1->P2 P3 MS Ionization P2->P3 P4 Detection & Ratio Calculation P3->P4 P3->P4 Corrected Signal Ratio [Analyte / IS] Matrix_Effect Matrix Effect (Ion Suppression/ Enhancement) P3->Matrix_Effect Analyte Analyte Analyte->P1 Deuterated_IS Deuterated IS Deuterated_IS->P1 Matrix Matrix Components Matrix->P1 Matrix_Effect->Analyte Affects Both Equally Matrix_Effect->Deuterated_IS Affects Both Equally

Caption: Logical flow showing how deuterated IS corrects for matrix effects.

Synthesis and Quality Control

Deuterated standards are synthesized by replacing one or more hydrogen atoms on the analyte molecule with deuterium, a stable, heavy isotope of hydrogen. It is critical that the deuterium label is placed on a part of the molecule that is not metabolically active to prevent in-vivo H/D exchange. The quality of the deuterated standard is paramount for assay performance. Key quality attributes include:

  • Isotopic Purity: The percentage of the deuterated standard that is fully deuterated. High isotopic purity is necessary to prevent contribution to the analyte signal.

  • Chemical Purity: The standard must be free from non-deuterated analyte and other impurities that could interfere with the assay.

  • Stability: The deuterium label must be stable and not exchange back to hydrogen under storage or analytical conditions.

Quantitative Performance: Deuterated vs. Analog IS

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, significantly improves assay performance compared to using a structural analog. The data below summarizes typical improvements in key bioanalytical validation parameters.

ParameterStructural Analog ISDeuterated ISJustification
Recovery (%) 75 - 85% (Variable)80 - 90% (Consistent)Deuterated IS more closely tracks analyte loss during extraction.
Matrix Effect (%) 70 - 110%95 - 105%Co-elution ensures both analyte and IS are equally affected by suppression or enhancement.
Precision (%CV) < 15%< 5%Superior correction for variability leads to lower coefficient of variation.
Accuracy (%Bias) ± 15%± 5%More reliable signal ratio provides a truer measure of the analyte concentration.

Standard Workflow for Bioanalytical Assays

The integration of a deuterated internal standard is a cornerstone of modern quantitative bioanalytical workflows. The process ensures that from the very first step of sample preparation, any potential variability is controlled and corrected for.

G A 1. Sample Aliquoting (Plasma, Urine, etc.) B 2. IS Spiking Add known amount of Deuterated IS A->B C 3. Sample Pre-treatment (e.g., Protein Precipitation) B->C D 4. Analyte Extraction (e.g., Solid Phase Extraction) C->D E 5. Evaporation & Reconstitution D->E F 6. LC-MS/MS Analysis Monitor Analyte & IS MRM transitions E->F G 7. Data Processing Calculate Peak Area Ratio (Analyte/IS) F->G H 8. Quantification Determine concentration from calibration curve G->H

Caption: Bioanalytical workflow using a deuterated internal standard.

Detailed Experimental Protocol: Example Assay

This section provides a representative protocol for the quantification of a hypothetical drug, "DrugX," in human plasma using its deuterated standard, "DrugX-d4."

1. Materials and Reagents:

  • DrugX and DrugX-d4 reference standards

  • Human plasma (K2EDTA)

  • Methanol, Acetonitrile (HPLC Grade)

  • Formic Acid

  • Water (Ultrapure)

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve DrugX and DrugX-d4 in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the DrugX stock solution in 50:50 acetonitrile/water to create calibration standards (e.g., 1-1000 ng/mL). Prepare a working solution of DrugX-d4 at 100 ng/mL.

3. Sample Preparation (SPE):

  • Aliquoting: Pipette 100 µL of plasma samples, calibrators, or QCs into a 96-well plate.

  • IS Spiking: Add 25 µL of the DrugX-d4 working solution (100 ng/mL) to all wells except for the blank matrix.

  • Pre-treatment: Add 200 µL of 0.1% formic acid in water to all wells and vortex.

  • SPE Cartridge Conditioning: Condition the SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated samples onto the SPE plate.

  • Washing: Wash the cartridges with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and IS with 1 mL of methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 acetonitrile/water.

4. LC-MS/MS Conditions:

  • LC System: UPLC/HPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI), positive mode.

  • MRM Transitions:

    • DrugX: e.g., Q1 450.2 -> Q3 310.1

    • DrugX-d4: e.g., Q1 454.2 -> Q3 314.1

5. Data Analysis:

  • Integrate the peak areas for both DrugX and DrugX-d4 MRM transitions.

  • Calculate the peak area ratio (DrugX / DrugX-d4).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of DrugX in unknown samples and QCs from the regression equation.

Potential Challenges and Regulatory Considerations

While deuterated standards are highly effective, users must be aware of potential pitfalls. A significant consideration is the "isotopic effect," where the C-D bond is stronger than the C-H bond, which can sometimes lead to slight differences in chromatographic retention times or fragmentation patterns between the analyte and the IS. Therefore, it is crucial to ensure that the degree of deuterium substitution does not alter the chromatographic behavior significantly.

From a regulatory perspective, agencies like the FDA expect thorough validation of bioanalytical methods. This includes demonstrating the purity of the internal standard and ensuring it does not contain unacceptable levels of the unlabeled analyte, which could compromise the accuracy of measurements at the lower limit of quantification (LLOQ).

In-Depth Technical Guide to Nilvadipine-d4: Sourcing, Analysis, and Core Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nilvadipine-d4, a deuterated analog of the calcium channel blocker Nilvadipine. The information is curated for researchers and professionals in drug development, offering insights into sourcing, analytical methodologies, and key technical data.

This compound Supplier Landscape

This compound is a specialized research chemical. Below is a summary of potential suppliers. It is recommended to contact these suppliers directly for current availability, pricing, and to request a lot-specific Certificate of Analysis.

Supplier NameWebsiteNotes
TLC Pharmaceutical Standards--INVALID-LINK--Lists this compound (N-089002) and related compounds. A Certificate of Analysis may be available upon request.
Clinivex--INVALID-LINK--Offers Nilvadipine-d7 and a wide range of deuterated standards. Inquire for this compound availability.

Representative Certificate of Analysis

A Certificate of Analysis (CoA) is a critical document that outlines the quality and purity of a chemical standard. While a specific CoA for a particular lot of this compound must be obtained from the supplier, the following table represents typical data found on such a document.

TestSpecificationMethodRepresentative Results
Identity
¹H NMRConforms to structure¹H NMR SpectroscopyConforms
Mass SpectrumConforms to structureMass Spectrometry (MS)Conforms
Purity
Purity by HPLC≥ 98.0%High-Performance Liquid Chromatography (HPLC)99.5%
Chemical Purity by ¹H NMR≥ 98.0%Quantitative ¹H NMR (qNMR)99.2%
Isotopic Purity
Deuterium Incorporation≥ 99%Mass Spectrometry99.6% at 4 specified positions
Physical Properties
AppearanceWhite to off-white solidVisual InspectionOff-white solid
Melting PointReport valueMelting Point Apparatus158-162 °C
Residual Solvents
As per USP <467>Meets USP <467> requirementsGas Chromatography (GC)< 0.5% total solvents

Experimental Protocols

Detailed methodologies are crucial for the accurate analysis of this compound. Below are representative protocols for HPLC and GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the chemical purity of this compound.

ParameterDescription
Instrumentation HPLC system with a UV detector.
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase A gradient of Acetonitrile and Water (e.g., starting with 60% Acetonitrile, ramping to 90% over 15 minutes).
Flow Rate 1.0 mL/min.
Detection UV at 237 nm.
Injection Volume 10 µL.
Sample Preparation Dissolve an accurately weighed quantity of this compound in methanol to obtain a concentration of about 0.1 mg/mL.[1] Dilute with the mobile phase as needed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Isotopic Purity

This method can be used to confirm the identity and determine the isotopic enrichment of this compound. A deuterated analog of nilvadipine can serve as an internal standard in quantitative analyses.[2]

ParameterDescription
Instrumentation Gas chromatograph coupled to a mass spectrometer.
Column Fused-silica capillary column suitable for drug analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate.
Injector Temperature 250 °C.
Oven Program Start at 180 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
Mass Spectrometer Electron ionization (EI) or negative-ion chemical ionization (NICI) mode.[2] For NICI, methane can be used as the reagent gas.[2]
Ions to Monitor (SIM) For this compound, monitor the molecular ion and key fragments. The specific m/z values will be higher than non-deuterated Nilvadipine (m/z 385.13) depending on the number of deuterium atoms. For example, for a d4 analog, the molecular ion would be around m/z 389.15.
Sample Preparation Dissolve the sample in a suitable solvent like methanol or a benzene-n-hexane mixture.[2]

Synthesis and Mechanism of Action

Synthesis of Nilvadipine

Nilvadipine is synthesized via the Hantzsch dihydropyridine synthesis. This is a multi-component reaction involving an aldehyde (3-nitrobenzaldehyde), a β-ketoester (methyl acetoacetate), another active methylene compound (isopropyl 2-cyanoacetate), and ammonia.

G cluster_reactants Reactants cluster_reaction Hantzsch Dihydropyridine Synthesis cluster_product Product r1 3-Nitrobenzaldehyde reaction One-pot condensation r1->reaction r2 Methyl Acetoacetate r2->reaction r3 Isopropyl 2-cyanoacetate r3->reaction r4 Ammonia r4->reaction product Nilvadipine reaction->product

Caption: Hantzsch synthesis of Nilvadipine.

Mechanism of Action: L-Type Calcium Channel Blockade

Nilvadipine functions by blocking L-type voltage-gated calcium channels, which are prevalent in vascular smooth muscle cells.[3][4] This blockade inhibits the influx of calcium ions, leading to vasodilation and a reduction in blood pressure.

G Nilvadipine Nilvadipine L_type_Ca_Channel L-Type Calcium Channel (Vascular Smooth Muscle) Nilvadipine->L_type_Ca_Channel blocks Ca_Influx Calcium Ion Influx L_type_Ca_Channel->Ca_Influx facilitates Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation inhibition leads to Contraction Muscle Contraction Ca_Influx->Contraction leads to

Caption: Nilvadipine's mechanism of action.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the purity analysis of a this compound sample.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation start Weigh this compound Sample dissolve Dissolve in appropriate solvent start->dissolve hplc HPLC-UV Analysis dissolve->hplc gcms GC-MS Analysis dissolve->gcms purity Determine Chemical Purity hplc->purity identity Confirm Identity & Isotopic Purity gcms->identity

Caption: Workflow for this compound analysis.

References

Nilvadipine's Therapeutic Potential in Alzheimer's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nilvadipine, a dihydropyridine calcium channel blocker primarily used for the treatment of hypertension, has garnered significant interest for its potential disease-modifying effects in Alzheimer's disease (AD).[1][2] Preclinical studies have suggested a multifaceted mechanism of action, including the reduction of amyloid-beta (Aβ) production, enhancement of Aβ clearance, anti-inflammatory properties, and beneficial effects on tau pathology.[1][3][4] These promising preclinical findings led to the large-scale, phase III clinical trial, NILVAD, aimed at evaluating the efficacy of nilvadipine in slowing cognitive decline in individuals with mild to moderate AD.[1][3] This technical guide provides a comprehensive overview of the current evidence, detailing the experimental protocols of key studies, presenting quantitative data in a structured format, and visualizing the proposed mechanisms and experimental workflows.

Mechanism of Action

Nilvadipine's primary pharmacological action is the blockade of L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[2] In the context of Alzheimer's disease, its potential therapeutic effects are thought to extend beyond its antihypertensive properties.[1]

Preclinical Evidence:

In vitro and in vivo animal studies have elucidated several potential neuroprotective mechanisms:

  • Amyloid-Beta Regulation: Nilvadipine has been shown to reduce the production of Aβ40 and Aβ42 in vitro.[5] Furthermore, in transgenic mouse models of AD, it has been demonstrated to decrease soluble brain Aβ levels and reduce overall Aβ plaque burden by approximately 40% to 50%.[5][6] This is hypothesized to occur through the facilitation of Aβ clearance across the blood-brain barrier (BBB).[6][7] Studies have shown that nilvadipine treatment leads to increased plasma Aβ levels, suggesting an enhanced efflux from the brain.[5][6]

  • Tau Pathology: Preclinical research indicates that nilvadipine may have anti-tau activity, including the reduction of tau hyperphosphorylation.[1][4][8]

  • Cerebral Blood Flow: In transgenic mouse models of AD, which exhibit reduced cerebral blood flow (CBF), nilvadipine treatment restored cortical perfusion to levels comparable to control animals.[9] It has also been shown to inhibit Aβ-induced vasoconstriction in isolated arteries.[9]

  • Neuroinflammation: Nilvadipine has demonstrated anti-inflammatory properties, potentially through the inhibition of spleen tyrosine kinase (Syk).[8][10]

Clinical Evidence: The NILVAD Trial

The NILVAD trial was a large-scale, 18-month, randomized, placebo-controlled, double-blind, phase III clinical trial designed to assess the efficacy of nilvadipine in slowing the rate of cognitive decline in patients with mild to moderate Alzheimer's disease.[1][3]

Experimental Protocol: NILVAD Trial
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial conducted at 23 academic centers across nine European countries.[1][3][11]

  • Participants: 511 eligible participants (out of 577 screened) with mild to moderate probable Alzheimer's disease, according to the NINCDS-ADRDA criteria.[1][3][12] Participants were over 50 years of age.[1][12]

  • Intervention: Participants were randomized to receive either 8 mg of sustained-release nilvadipine (n=253) or a matching placebo (n=258) once daily for 78 weeks.[1][3][11]

  • Primary Outcome Measures: The co-primary outcomes were the change in cognitive function as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale 12 (ADAS-Cog 12) and the Clinical Dementia Rating Scale sum of boxes (CDR-sb).[1][11]

  • Secondary Outcome Measures: The Disability Assessment for Dementia (DAD) was a key secondary outcome measure.[11]

  • Assessments: Participants underwent assessments at baseline and at weeks 6, 13, 26, 39, 52, 65, and 78.[11]

Quantitative Data from the NILVAD Trial

The primary analysis of the NILVAD trial failed to demonstrate a statistically significant benefit of nilvadipine on the co-primary outcomes in the overall population of patients with mild to moderate Alzheimer's disease.[1]

Outcome MeasureTimepointPlacebo Group (Mean Change from Baseline [95% CI])Nilvadipine Group (Mean Change from Baseline [95% CI])p-value
ADAS-Cog 12 13 weeks0.79 (-0.07 to 1.64)0.88 (0.02 to 1.74)0.465 (for the overall treatment effect)
52 weeks6.41 (5.33 to 7.49)5.75 (4.66 to 6.85)
78 weeks9.63 (8.33 to 10.93)9.41 (8.09 to 10.73)

Table 1: Change from Baseline in ADAS-Cog 12 Scores in the NILVAD Trial.[1]

Exploratory analyses of secondary outcomes, including the CDR-sb and the Disability Assessment for Dementia, also showed no substantial effects.[1] However, a subgroup of patients with only mild symptoms of the disease did show a slower decline in memory.[13][14] Further exploratory post-hoc analyses suggested that in patients with very mild AD (MMSE ≥ 25), nilvadipine treatment was associated with less cognitive decline on the ADAS-Cog 12 and the AD Composite Score (ADCOMS) compared to placebo.[10] Conversely, in patients with moderate AD (MMSE < 20), nilvadipine was associated with a greater cognitive decline.[10]

Safety and Tolerability

Nilvadipine was generally safe and well-tolerated.[1] The number of mortalities was similar between the nilvadipine (3) and placebo (4) groups.[1] However, there were higher numbers of adverse events (1,129 vs. 1,030) and serious adverse events (146 vs. 101) in the nilvadipine group compared to the placebo group.[1]

Cerebral Blood Flow Sub-study

A sub-study of the NILVAD trial investigated the effects of nilvadipine on cerebral blood flow (CBF) in a smaller cohort of participants.[13][15]

Experimental Protocol: CBF Sub-study
  • Study Design: A randomized, double-blind, placebo-controlled study.[15][16]

  • Participants: 44 participants with mild to moderate Alzheimer's disease were randomly assigned to receive either nilvadipine (n=22) or a placebo (n=22) for six months.[13][15]

  • Intervention: Treatment with either nilvadipine or a placebo for six months.[13]

  • Primary Outcome Measure: Change in cerebral blood flow measured using arterial spin labeling magnetic resonance imaging (ASL-MRI).[15][16]

  • Assessments: CBF was measured at the start of the study and after six months.[13]

Quantitative Data from the CBF Sub-study

The sub-study revealed a significant increase in blood flow to the hippocampus in the nilvadipine group compared to the placebo group.[13][15]

Brain RegionChange in CBF in Nilvadipine Group (mL/100 g per minute [95% CI])p-value
Left Hippocampus +24.4 (4.3 to 44.5)0.02
Right Hippocampus +20.1 (-0.6 to 40.8)0.06
Whole-brain gray-matter +5.4 (-6.4 to 17.2)0.36
Posterior Cingulate Cortex +5.2 (-16.5 to 27.0)0.63

Table 2: Change in Cerebral Blood Flow after 6 Months of Nilvadipine Treatment.[15][16]

This represented an approximately 20% increase in hippocampal CBF in the nilvadipine group.[13] Blood flow to other regions of the brain remained unchanged in both groups. The nilvadipine treatment also led to a significant reduction in systolic blood pressure of 11.5 mm Hg.[13][15]

Cerebrospinal Fluid Biomarkers

A subset of samples from the NILVAD trial (n=55) were analyzed for cerebrospinal fluid (CSF) biomarkers.[10] The results suggested that the effects of nilvadipine on CSF biomarkers may be dependent on the baseline severity of the disease.[10] In patients with mild AD, nilvadipine treatment was associated with an increase in the Aβ42/Aβ40 ratio, whereas in moderate AD, this ratio decreased compared to placebo.[10] Furthermore, in the moderate AD group, levels of p-tau, total tau, neurogranin, and YKL-40 increased in those treated with nilvadipine.[10]

Visualizations

Proposed Signaling Pathway of Nilvadipine in Alzheimer's Disease

Nilvadipine_Mechanism cluster_Vascular Vascular Effects cluster_Amyloid Amyloid-Beta Pathway cluster_Tau Tau Pathology cluster_Inflammation Neuroinflammation Nilvadipine Nilvadipine L_type_Ca_Channel L-type Calcium Channels Nilvadipine->L_type_Ca_Channel Blocks Abeta_Production Aβ Production Nilvadipine->Abeta_Production Reduces Abeta_Clearance Aβ Clearance (across BBB) Nilvadipine->Abeta_Clearance Increases Tau_Phosphorylation Tau Hyper- phosphorylation Nilvadipine->Tau_Phosphorylation Reduces Syk Spleen Tyrosine Kinase (Syk) Nilvadipine->Syk Inhibits Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation Inhibition leads to Inc_CBF Increased Cerebral Blood Flow (Hippocampus) Vasodilation->Inc_CBF Therapeutic_Effect Potential Therapeutic Effect in Early AD Inc_CBF->Therapeutic_Effect Abeta_Burden Reduced Brain Aβ Burden Abeta_Production->Abeta_Burden Abeta_Clearance->Abeta_Burden Abeta_Burden->Therapeutic_Effect Reduced_Tau_Pathology Reduced Tau Pathology Tau_Phosphorylation->Reduced_Tau_Pathology Reduced_Tau_Pathology->Therapeutic_Effect Inflammation Reduced Neuro- inflammation Syk->Inflammation Inflammation->Therapeutic_Effect

Caption: Proposed multimodal mechanism of action of nilvadipine in Alzheimer's disease.

NILVAD Clinical Trial Workflow

NILVAD_Workflow cluster_Treatment 78-Week Treatment Period Screening Screening (n=577) Mild to Moderate AD Randomization Randomization (n=511) Screening->Randomization Nilvadipine_Arm Nilvadipine 8mg/day (n=253) Randomization->Nilvadipine_Arm Placebo_Arm Placebo (n=258) Randomization->Placebo_Arm Assessments Assessments at Weeks 0, 6, 13, 26, 39, 52, 65, 78 (ADAS-Cog 12, CDR-sb, DAD) Nilvadipine_Arm->Assessments Placebo_Arm->Assessments Final_Analysis Final Analysis Primary & Secondary Outcomes Assessments->Final_Analysis

Caption: Workflow of the NILVAD Phase III clinical trial.

Logical Relationship of Nilvadipine's Effects

Logical_Relationship cluster_Mechanisms Mechanisms of Action Nilvadipine Nilvadipine Inc_CBF Increased Hippocampal CBF Nilvadipine->Inc_CBF Dec_Abeta Decreased Aβ Burden Nilvadipine->Dec_Abeta Dec_Tau Decreased Tau Pathology Nilvadipine->Dec_Tau Dec_Inflammation Decreased Neuroinflammation Nilvadipine->Dec_Inflammation Cognitive_Benefit Potential Cognitive Benefit (in early AD) Inc_CBF->Cognitive_Benefit Dec_Abeta->Cognitive_Benefit Dec_Tau->Cognitive_Benefit Dec_Inflammation->Cognitive_Benefit No_Overall_Benefit No Overall Cognitive Benefit (in mild to moderate AD) Cognitive_Benefit->No_Overall_Benefit Not observed in overall NILVAD trial population

Caption: Logical relationship between nilvadipine's mechanisms and clinical outcomes.

Conclusion

Nilvadipine has demonstrated a range of promising therapeutic actions in preclinical models of Alzheimer's disease, including effects on amyloid-beta and tau pathology, neuroinflammation, and cerebral blood flow. However, the pivotal Phase III NILVAD trial did not show a significant benefit of nilvadipine on cognitive decline in the overall population of individuals with mild to moderate AD.

Despite the negative primary outcome of the NILVAD trial, intriguing findings from a cerebral blood flow sub-study and post-hoc analyses of the main trial data suggest that nilvadipine may have some beneficial effects in the very early stages of the disease. The observed 20% increase in hippocampal blood flow is a notable physiological effect that warrants further investigation.[13][14] The differential cognitive and biomarker responses based on baseline disease severity highlight the complexity of Alzheimer's disease and the potential need for targeted therapeutic strategies in specific patient populations.[10] Future research may focus on elucidating the clinical relevance of the increased cerebral blood flow and exploring the potential of nilvadipine or similar compounds as a preventive or early-stage intervention in Alzheimer's disease.

References

An In-depth Technical Guide to In Vitro and In Vivo Studies of Nilvadipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilvadipine, a dihydropyridine calcium channel blocker, has long been utilized for the management of hypertension.[1][2] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[3][4] Beyond its cardiovascular applications, a growing body of preclinical and clinical research has illuminated the neuroprotective potential of Nilvadipine, particularly in the context of Alzheimer's disease.[5][6][7] This has sparked considerable interest in its pleiotropic effects, including the modulation of amyloid-beta (Aβ) pathology, tau hyperphosphorylation, neuroinflammation, and cerebral blood flow.[1][6][7]

This technical guide provides a comprehensive overview of the key in vitro and in vivo studies that have defined our current understanding of Nilvadipine's multifaceted pharmacological profile. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into experimental methodologies, quantitative data, and the intricate signaling pathways influenced by this compound.

Core Mechanisms and Signaling Pathways

Nilvadipine's therapeutic effects extend beyond simple calcium channel blockade. Preclinical studies have identified at least two critical signaling pathways that are modulated by Nilvadipine: the Spleen Tyrosine Kinase (Syk) pathway and the Glycogen Synthase Kinase-3 beta (GSK-3β) pathway.

Spleen Tyrosine Kinase (Syk) Inhibition

Recent evidence suggests that Nilvadipine can inhibit the activity of Spleen Tyrosine Kinase (Syk), a key regulator of neuroinflammation.[8] In the context of neurodegenerative diseases, activated microglia can contribute to neuronal damage. Syk plays a crucial role in mediating the inflammatory response in these immune cells of the brain.[1] By inhibiting Syk, Nilvadipine can suppress the production of pro-inflammatory cytokines, thereby exerting a neuroprotective effect.[8]

G cluster_membrane Receptor Immune Receptor (e.g., TREM2) Syk Syk Receptor->Syk Activation NFkB NF-κB Syk->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Upregulation Nilvadipine Nilvadipine Nilvadipine->Syk Inhibition

Nilvadipine's Inhibition of the Syk Signaling Pathway.
Modulation of GSK-3β Activity

Glycogen Synthase Kinase-3 beta (GSK-3β) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[9][10] Nilvadipine has been shown to modulate GSK-3β activity, leading to a reduction in tau phosphorylation.[9] The precise mechanism involves the activation of Protein Kinase A (PKA), which in turn phosphorylates and inhibits GSK-3β.[9] This leads to a decrease in the phosphorylation of tau at pathological sites.

G Nilvadipine Nilvadipine Syk_inhibition Syk Inhibition Nilvadipine->Syk_inhibition PKA PKA Syk_inhibition->PKA Activation GSK3b GSK-3β PKA->GSK3b Inhibition (Ser9 Phosphorylation) Tau Tau GSK3b->Tau Phosphorylation pTau Hyperphosphorylated Tau Tau->pTau

Nilvadipine's Modulation of the GSK-3β Signaling Pathway.

In Vitro Studies

A variety of in vitro models have been employed to dissect the cellular and molecular mechanisms of Nilvadipine's action. These studies have provided crucial data on its effects on neuronal cells, microglia, and vascular smooth muscle cells.

Neuroprotective Effects in Neuronal Cell Lines

Studies utilizing human neuroblastoma cell lines, such as SH-SY5Y, have been instrumental in demonstrating Nilvadipine's ability to protect against amyloid-beta induced toxicity.[11][12][13]

Experimental Protocol: MTT Assay for Cell Viability in SH-SY5Y Cells

  • Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[13]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.[14]

  • Treatment: Cells are pre-treated with various concentrations of Nilvadipine for a specified period (e.g., 1 hour) before the addition of amyloid-beta oligomers (e.g., 10 µM Aβ1-42) for 24-48 hours.[13]

  • MTT Assay:

    • The culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

Anti-inflammatory Effects in Microglia

The anti-inflammatory properties of Nilvadipine have been investigated using microglial cell lines like BV-2 and primary microglia cultures.[15][16] These studies typically involve stimulating the microglia with lipopolysaccharide (LPS) to induce an inflammatory response.[15]

Experimental Protocol: Nitric Oxide (NO) Assay in BV-2 Microglia

  • Cell Culture: BV-2 cells are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 2.5 x 10⁴ cells/well and allowed to adhere overnight.[17][18]

  • Treatment: Cells are pre-incubated with different concentrations of Nilvadipine for 1 hour before stimulation with LPS (1 µg/mL) for 24-48 hours.[15][17]

  • Griess Assay:

    • The culture supernatant is collected.[19]

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.[19]

    • The absorbance is measured at 550 nm.[19]

  • Data Analysis: The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.

Experimental Protocol: Cytokine Measurement by ELISA

  • Sample Collection: Culture supernatants from treated and untreated microglial cells are collected.

  • ELISA Procedure:

    • Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β) are used according to the manufacturer's instructions.

    • This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, and a substrate for colorimetric detection.[20]

  • Data Analysis: The concentration of the cytokine in the samples is calculated based on a standard curve.

Effects on Vascular Smooth Muscle Cells

The primary cardiovascular effect of Nilvadipine is mediated through its action on vascular smooth muscle cells (VSMCs). In vitro studies using primary cultures of rat aortic smooth muscle cells have been used to investigate its effects on cell proliferation.[21][22]

Experimental Protocol: VSMC Proliferation Assay (MTT)

  • Cell Isolation and Culture: VSMCs are isolated from the thoracic aorta of rats and cultured in a suitable medium.[22]

  • Cell Seeding: Cells are seeded in 96-well plates.

  • Treatment: Cells are treated with various concentrations of Nilvadipine in the presence of a mitogen, such as platelet-derived growth factor (PDGF), to stimulate proliferation.

  • MTT Assay: The MTT assay is performed as described above for SH-SY5Y cells to assess cell viability, which in this context reflects proliferation.[23][24]

In Vivo Studies

Animal models, particularly transgenic mouse models of Alzheimer's disease, have been crucial in evaluating the therapeutic potential of Nilvadipine in a complex biological system.

Alzheimer's Disease Mouse Models
  • Tg APPsw (Tg2576) Mice: These mice overexpress a mutant form of the human amyloid precursor protein (APP) with the Swedish mutation, leading to the age-dependent development of amyloid plaques.[2][25][26]

  • P301S Tau Transgenic Mice: These mice express a mutant form of human tau protein found in frontotemporal dementia, leading to the development of tau pathology.[8][27]

Experimental Protocol: Drug Administration in AD Mouse Models

  • Route of Administration: Oral gavage is a common method for administering Nilvadipine to mice.[28]

  • Dosage and Duration: Dosages can vary, but studies have used regimens such as daily administration for several weeks or months. For example, a 2-week or 7-month treatment period has been reported in Tg APPsw mice.[2][25]

Assessment of Efficacy

Cerebral Blood Flow Measurement

  • Laser Doppler Imaging: This technique is used to measure regional cerebral blood flow (CBF) in real-time. A probe is placed on the thinned skull of the anesthetized mouse to monitor blood flow in the underlying cortex.[2]

  • Autoradiography: This method involves the intravenous injection of a radiolabeled tracer (e.g., [¹⁴C]-iodoantipyrine) and subsequent analysis of brain sections to quantify regional CBF.

Behavioral Testing

Various behavioral tests are used to assess cognitive function in mouse models, including the Morris water maze for spatial learning and memory.

Histological and Biochemical Analysis

  • Immunohistochemistry: Brain sections are stained with antibodies against Aβ and phosphorylated tau to visualize and quantify plaque and tangle pathology.

  • ELISA: Brain homogenates are analyzed by ELISA to quantify the levels of soluble and insoluble Aβ peptides.

  • Western Blotting: Protein extracts from brain tissue are analyzed by Western blotting to measure the levels of total and phosphorylated tau, as well as other proteins of interest in relevant signaling pathways.

Experimental Workflow for In Vivo Studies

G start Start: AD Transgenic Mouse Model treatment Nilvadipine Treatment (Oral Gavage) start->treatment behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral cbf Cerebral Blood Flow Measurement (Laser Doppler) treatment->cbf tissue Tissue Collection (Brain) behavioral->tissue cbf->tissue histo Histology (Immunohistochemistry) tissue->histo biochem Biochemistry (ELISA, Western Blot) tissue->biochem analysis Data Analysis and Interpretation histo->analysis biochem->analysis

General Experimental Workflow for In Vivo Studies of Nilvadipine in AD Mouse Models.

Quantitative Data Summary

The following tables summarize key quantitative findings from various in vitro and in vivo studies of Nilvadipine.

In Vitro Study Cell Type Assay Endpoint Nilvadipine Effect Reference
NeuroprotectionSH-SY5YMTTCell Viability vs. AβIncreased cell viability[11][12][13]
Anti-inflammationBV-2 MicrogliaGriess AssayNitric Oxide ProductionDecreased NO levels[15][17]
Anti-inflammationPrimary MicrogliaELISATNF-α, IL-1β ReleaseDecreased cytokine levels[29][30][31]
VasodilationRat Aortic Smooth Muscle CellsMTTCell ProliferationInhibition of proliferation[21][23]
In Vivo Study Animal Model Parameter Measurement Technique Nilvadipine Effect Reference
Alzheimer's DiseaseTg APPsw MiceCerebral Blood FlowLaser Doppler ImagingRestored cortical perfusion[2][25]
Alzheimer's DiseaseTg APPsw MiceAmyloid-β LevelsELISAReduced brain Aβ accumulation[4]
Alzheimer's DiseaseP301S Tau MiceTau PhosphorylationWestern BlotReduced tau hyperphosphorylation[8]
Neuroinflammationr-mTBI MiceMicrogliosisImmunohistochemistryDecreased microglial activation[8]
CognitionAged hTau r-mTBI MiceSpatial MemoryBehavioral TestingImproved spatial memory[32]

Conclusion

The collective evidence from in vitro and in vivo studies strongly supports the multifaceted pharmacological profile of Nilvadipine, extending far beyond its established role as a calcium channel blocker. Its ability to modulate key pathological processes in neurodegenerative diseases, including amyloid-beta and tau pathologies, neuroinflammation, and cerebral blood flow, underscores its potential as a repurposed therapeutic for conditions like Alzheimer's disease. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for the scientific community to further explore and build upon these promising findings. Future research should continue to elucidate the intricate molecular mechanisms underlying Nilvadipine's effects and to optimize its therapeutic application for neurodegenerative disorders.

References

Methodological & Application

Application Notes and Protocols for the Use of Nilvadipine-d4 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Nilvadipine-d4 as an internal standard in the quantitative analysis of nilvadipine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Nilvadipine is a dihydropyridine calcium channel blocker used in the management of hypertension. Accurate and precise quantification of nilvadipine in biological samples is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis by mass spectrometry. It effectively compensates for variations in sample preparation, chromatography, and ionization, thereby ensuring the reliability of the analytical results.

Physicochemical Properties

PropertyNilvadipineThis compound
Chemical Formula C₁₉H₁₉N₃O₆C₁₉H₁₅D₄N₃O₆
Monoisotopic Mass 385.1274 g/mol 389.1526 g/mol
Appearance Pale yellow crystalline powderNot specified
Solubility Soluble in methanol, ethanol, and acetonitrileSoluble in methanol, ethanol, and acetonitrile

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of nilvadipine from human plasma.

Materials:

  • Human plasma samples

  • This compound internal standard working solution (e.g., 100 ng/mL in methanol)

  • Nilvadipine calibration standards and quality control samples

  • Extraction solvent: n-hexane:ethyl acetate (92.5:7.5, v/v)

  • 0.1 M Sodium hydroxide

  • Reconstitution solvent: Acetonitrile:Water (50:50, v/v)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 500 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution to each tube and vortex briefly.

  • Add 50 µL of 0.1 M Sodium hydroxide to each tube and vortex. This alkalinizes the sample to a pH of approximately 9.

  • Add 1 mL of the extraction solvent (n-hexane:ethyl acetate) to each tube.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Start with 30% B, increase to 90% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nilvadipine 386.1326.115
This compound 390.1330.115

Note: Collision energy may need to be optimized for the specific instrument used.

Data Presentation: Method Validation Summary

The following tables summarize the typical validation parameters for a bioanalytical method for nilvadipine using this compound as an internal standard.

Table 1: Linearity and Sensitivity

ParameterResult
Linearity Range 0.025 - 10 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.025 ng/mL

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low 0.075< 6< 695 - 105
Medium 0.5< 5< 597 - 103
High 7.5< 5< 596 - 104

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Nilvadipine > 85< 15
This compound > 85< 15

Table 4: Stability

Stability ConditionDurationStability (% of nominal)
Bench-top (Room Temperature) 4 hours95 - 105
Autosampler (4°C) 24 hours96 - 104
Freeze-Thaw Cycles (3 cycles) -20°C to RT94 - 106
Long-term Storage (-80°C) 30 days93 - 107

Mandatory Visualizations

G cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample is Add this compound (Internal Standard) plasma->is alkalinize Alkalinize with NaOH is->alkalinize extract Liquid-Liquid Extraction (n-hexane:ethyl acetate) alkalinize->extract separate Separate Organic Layer extract->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Experimental workflow for the extraction of nilvadipine from plasma.

G Nilvadipine Nilvadipine L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle Cell) Nilvadipine->L_type_Ca_Channel blocks Relaxation Vasodilation (Muscle Relaxation) Nilvadipine->Relaxation Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK_active MLCK (Active) Ca_Calmodulin->MLCK_active MLCK Myosin Light Chain Kinase (MLCK) (Inactive) MLCK->MLCK_active MLC_P Phosphorylated MLC MLCK_active->MLC_P MLC Myosin Light Chain (MLC) MLC->MLC_P Contraction Muscle Contraction MLC_P->Contraction

Caption: Signaling pathway of Nilvadipine in vascular smooth muscle cells.

Application Note: Quantitative Analysis of Nilvadipine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Nilvadipine in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Nilvadipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension and ischemic heart disease. Accurate and reliable quantification of Nilvadipine in human plasma is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for a validated LC-MS/MS method that offers high sensitivity and selectivity for Nilvadipine analysis.

Experimental

Materials and Reagents
  • Nilvadipine reference standard

  • Nimodipine (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Water (Ultrapure)

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph: Shimadzu HPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)

  • Software: Analyst software for data acquisition and processing

Sample Preparation

A liquid-liquid extraction (LLE) method was employed for the extraction of Nilvadipine and the internal standard (IS) from human plasma.

Protocol:

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (Nimodipine, 1 µg/mL).

  • Vortex for 30 seconds.

  • Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Inject 10 µL of the sample into the LC-MS/MS system.

Liquid Chromatography
  • Column: C18 column (e.g., 4.6 x 50 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate in a 70:30 (v/v) ratio.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V.

  • Temperature: 500°C.

  • MRM Transitions:

    • Nilvadipine: m/z 386.2 → 327.2.

    • Nimodipine (IS): m/z 419.2 → 343.2.

Method Validation

The method was validated according to international guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Quantitative Data Summary
ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%RSD) ≤ 15%
Inter-day Precision (%RSD) ≤ 15%
Intra-day Accuracy (%) 85 - 115%
Inter-day Accuracy (%) 85 - 115%
Mean Recovery > 85%
Matrix Effect Minimal
Stability (Freeze-thaw, Short-term, Long-term) Stable

Diagrams

experimental_workflow sample_collection Plasma Sample Collection is_spiking Internal Standard Spiking sample_collection->is_spiking lle Liquid-Liquid Extraction is_spiking->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution injection LC-MS/MS Injection reconstitution->injection data_analysis Data Analysis injection->data_analysis logical_relationship cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma extraction Extraction of Nilvadipine & IS plasma->extraction cleanup Sample Clean-up extraction->cleanup separation Chromatographic Separation cleanup->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification

Application Note: High-Sensitivity Bioanalytical Method for Nilvadipine in Human Plasma using LC-MS/MS with Nilvadipine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of Nilvadipine in human plasma. The method utilizes liquid-liquid extraction (LLE) for sample preparation and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for analysis. Nilvadipine-d4 is employed as the stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The method is validated according to international guidelines and is suitable for pharmacokinetic studies.

Introduction

Nilvadipine is a dihydropyridine calcium channel blocker used in the management of hypertension and cerebrovascular disorders.[1] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[2] This method provides a selective and high-throughput approach for the analysis of Nilvadipine in human plasma, addressing the need for a reliable bioanalytical workflow in drug development. The use of a deuterated internal standard, this compound, minimizes potential variability from sample preparation and matrix effects.[3][4]

Experimental

Materials and Reagents
  • Nilvadipine reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Human plasma (K2EDTA)

  • Deionized water

Instrumentation
  • Liquid Chromatograph (LC): Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer (MS): SCIEX QTRAP® 6500+ or equivalent triple quadrupole mass spectrometer

  • Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

Sample Preparation

A liquid-liquid extraction (LLE) procedure was employed for the extraction of Nilvadipine and this compound from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of this compound working solution (100 ng/mL in 50:50 methanol:water).

  • Vortex for 10 seconds.

  • Add 600 µL of MTBE.

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the upper organic layer (500 µL) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection were optimized to achieve high sensitivity and selectivity.

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 40% B to 95% B in 1.5 min, hold for 1 min, return to 40% B in 0.1 min, equilibrate for 0.9 min
Total Run Time 3.5 minutes

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Nilvadipine) To be determined based on parent drug mass
MRM Transition (this compound) To be determined based on deuterated IS mass
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Collision Gas Medium
IonSpray Voltage 5500 V
Temperature 500°C

Note: Specific MRM transitions and compound-dependent parameters (DP, EP, CE, CXP) should be optimized by infusing the analyte and IS.

Method Validation Summary

The method was validated according to established guidelines for bioanalytical method validation.[5][6][7][8] The key validation parameters are summarized below.

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 0.1 ng/mL to 50 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.

Table 3: Calibration Curve Parameters

AnalyteRange (ng/mL)Regression EquationCorrelation Coefficient (r²)
Nilvadipine0.1 - 50y = mx + c> 0.995
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 4: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%Bias) (n=18)
LLOQ 0.1≤ 10± 15%≤ 15± 20%
LQC 0.3≤ 8± 10%≤ 10± 15%
MQC 5≤ 7± 8%≤ 9± 15%
HQC 40≤ 6± 7%≤ 8± 15%
Recovery and Matrix Effect

The extraction recovery of Nilvadipine was consistent and reproducible across the QC levels. The matrix effect was assessed and found to be minimal, indicating the selectivity of the sample preparation method.

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Factor
LQC 0.3~85%0.95 - 1.05
HQC 40~88%0.97 - 1.03
Stability

Nilvadipine was found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage.

Table 6: Stability Data Summary

Stability ConditionDurationTemperatureStability (% of Nominal)
Bench-top 6 hoursRoom Temperature95 - 105%
Freeze-Thaw 3 cycles-20°C to RT93 - 102%
Long-term 30 days-80°C96 - 104%

Diagrams

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing Sample Plasma Sample (100 µL) Add_IS Add IS (this compound) Sample->Add_IS LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evap Evaporation (N2 Stream) LLE->Evap Recon Reconstitution Evap->Recon LC_Sep LC Separation (C18 Column) Recon->LC_Sep Inject MS_Detect MS/MS Detection (ESI+) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant

Caption: Overall workflow for the bioanalytical method of Nilvadipine.

Validation_Parameters Method Bioanalytical Method Validation Selectivity Selectivity & Matrix Effect Method->Selectivity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LLOQ LLOQ Method->LLOQ Recovery Recovery Method->Recovery Stability Stability Method->Stability

Caption: Key parameters evaluated during method validation.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Nilvadipine in human plasma. The simple liquid-liquid extraction procedure offers clean extracts and high recovery. The method meets the stringent requirements for bioanalytical method validation and is well-suited for application in clinical and pharmacokinetic studies of Nilvadipine.

References

Application Notes and Protocols for the Use of Nilvadipine-d4 in Pharmacokinetic and Bioavailability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilvadipine is a dihydropyridine calcium channel blocker used in the management of hypertension. To accurately characterize its pharmacokinetic (PK) and bioavailability (BA) properties, a robust and reliable analytical method is essential. The use of a stable isotope-labeled internal standard, such as Nilvadipine-d4, is the gold standard in quantitative bioanalysis using mass spectrometry. This internal standard closely mimics the physicochemical properties of Nilvadipine, ensuring accurate quantification by compensating for variability during sample preparation and analysis.

These application notes provide detailed protocols for the determination of Nilvadipine in plasma samples using this compound as an internal standard, particularly for pharmacokinetic, bioavailability, and bioequivalence studies.

Bioanalytical Method for Nilvadipine Quantification

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred approach for the quantification of Nilvadipine in biological matrices. This compound serves as the ideal internal standard for this purpose.

Experimental Protocol: LC-MS/MS Method

This protocol is based on established methods for dihydropyridine calcium channel blockers and provides a framework for the analysis of Nilvadipine.

1. Materials and Reagents:

  • Nilvadipine reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium acetate

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Extraction solvent (e.g., methyl tert-butyl ether or a mixture of n-hexane and ethyl acetate)

2. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw plasma samples to room temperature.

  • To 200 µL of plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

3. Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 5 mM Ammonium acetate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 30% B, increase to 90% B over 2.5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

4. Mass Spectrometric Conditions (Triple Quadrupole):

ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Nilvadipine: To be determined empirically (e.g., m/z 386.1 -> 284.1) This compound: To be determined empirically (e.g., m/z 390.1 -> 288.1)
Collision Energy (CE) To be optimized for each transition
Declustering Potential (DP) To be optimized
Ion Source Temperature 500°C
Method Validation Summary

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve
Precision Coefficient of variation (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Minimal and consistent across different lots of plasma
Stability Analyte stable under various storage and handling conditions

Application in Pharmacokinetic and Bioavailability Studies

This compound is instrumental in conducting single-dose or multiple-dose pharmacokinetic studies, as well as in pivotal bioavailability and bioequivalence studies required for generic drug approval.

Experimental Protocol: Bioequivalence Study Design

A typical bioequivalence study for a Nilvadipine formulation would follow a randomized, two-period, two-sequence, crossover design.

  • Study Population: A cohort of healthy adult volunteers.

  • Study Design:

    • Period 1: Subjects receive either the test or reference formulation of Nilvadipine.

    • Washout Period: A sufficient time (at least 5-7 half-lives of Nilvadipine) to ensure complete elimination of the drug.

    • Period 2: Subjects receive the alternate formulation.

  • Dosing: A single oral dose of the Nilvadipine formulation.

  • Blood Sampling: Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Sample Analysis: Plasma concentrations of Nilvadipine are determined using the validated LC-MS/MS method with this compound as the internal standard.

Data Presentation: Pharmacokinetic Parameters

The primary pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject and formulation.

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) [Insert Data][Insert Data]
Tmax (h) [Insert Data][Insert Data]
AUC₀-t (ng·h/mL) [Insert Data][Insert Data]
AUC₀-∞ (ng·h/mL) [Insert Data][Insert Data]
t½ (h) [Insert Data][Insert Data]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life.

Visualizations

Mechanism of Action: Dihydropyridine Calcium Channel Blockers

G cluster_0 Vascular Smooth Muscle Cell Ca_channel L-type Calcium Channel Ca_intracellular Intracellular Ca²⁺ Ca_channel->Ca_intracellular Ca_extracellular Extracellular Ca²⁺ Ca_extracellular->Ca_channel Influx Calmodulin Calmodulin Ca_intracellular->Calmodulin MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active Ca²⁺-Calmodulin-MLCK Complex MLCK_inactive->MLCK_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Contraction Muscle Contraction Myosin_LC_P->Contraction Nilvadipine Nilvadipine Nilvadipine->Ca_channel Blocks

Caption: Mechanism of action of Nilvadipine.

Experimental Workflow: Bioanalytical Sample Analysis

G cluster_workflow Bioanalytical Workflow Sample_Collection Plasma Sample Collection Spiking Spike with this compound (IS) Sample_Collection->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: Workflow for bioanalytical sample processing.

Logical Relationship: Bioequivalence Assessment

G cluster_BE Bioequivalence Assessment PK_Data Pharmacokinetic Data (Cmax, AUC) Stat_Analysis Statistical Analysis (90% CI) PK_Data->Stat_Analysis Comparison Compare to Acceptance Range (80-125%) Stat_Analysis->Comparison Conclusion Bioequivalence Conclusion Comparison->Conclusion

Caption: Logical steps in a bioequivalence assessment.

Application Notes and Protocol for the Use of Nilvadipine-d4 in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilvadipine is a dihydropyridine calcium channel blocker used in the management of hypertension. To ensure the therapeutic equivalence of generic formulations of nilvadipine, bioequivalence (BE) studies are essential. These studies rely on accurate and precise quantification of nilvadipine in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as Nilvadipine-d4, is critical for robust and reliable bioanalytical method development and validation, minimizing variability and ensuring the accuracy of pharmacokinetic data.

This document provides a comprehensive protocol for conducting a bioequivalence study of a nilvadipine formulation, with a focus on the use of this compound as an internal standard in the bioanalytical phase.

Physicochemical and Pharmacokinetic Properties

A thorough understanding of the physicochemical and pharmacokinetic properties of both the analyte (nilvadipine) and the internal standard (this compound) is fundamental for study design and bioanalytical method development.

Physicochemical Properties
PropertyNilvadipineThis compound
Chemical Formula C₁₉H₁₉N₃O₆[1]C₁₉H₁₅D₄N₃O₆
Molecular Weight 385.37 g/mol 389.4 g/mol [2]
Appearance White to beige powderNot specified, assumed to be similar to nilvadipine
Solubility Insoluble in water; soluble in DMSO and ethanol.[3][4]Soluble in DMF, DMSO, and Methanol.[2]
pKa (Strongest Acidic) 15.75[5]Not specified, assumed to be similar to nilvadipine
pKa (Strongest Basic) -6.7[5]Not specified, assumed to be similar to nilvadipine
Melting Point 148-150°C[4]Not specified
Pharmacokinetic Properties of Nilvadipine
ParameterValueReference
Bioavailability 14-19% (due to high first-pass metabolism)[6]
Time to Peak Plasma Concentration (Tmax) Approximately 1.08 to 1.50 hours[7]
Elimination Half-Life (t½) 15-20 hours[6]
Protein Binding Highly protein-bound (>95%)
Metabolism Extensively metabolized in the liver[6]
Excretion Primarily via the kidneys as inactive metabolites[6]

Bioanalytical Method Protocol: Quantification of Nilvadipine in Human Plasma using LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of nilvadipine in human plasma, utilizing this compound as the internal standard. This method is suitable for pharmacokinetic analysis in a bioequivalence study.

Materials and Reagents
  • Nilvadipine reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Other reagents for sample preparation as required (e.g., extraction solvents)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of nilvadipine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the nilvadipine stock solution with methanol:water (1:1, v/v) to create calibration curve standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound in methanol:water (1:1, v/v) at an appropriate concentration.

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw frozen human plasma samples at room temperature.

  • To 200 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution and vortex briefly.

  • Add 1 mL of extraction solvent (e.g., a mixture of n-hexane and ethyl acetate[8]).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Chromatographic Conditions
ParameterCondition
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient Optimized to provide good separation and peak shape
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Nilvadipine: To be determinedthis compound: To be determined
Ion Source Temperature 500°C
Collision Gas Argon

Note: The specific MRM transitions for nilvadipine and this compound need to be optimized by infusing the individual compounds into the mass spectrometer.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, short-term, long-term, and post-preparative)

Bioequivalence Study Protocol

This protocol outlines a typical single-dose, randomized, two-period, two-sequence, crossover bioequivalence study for a nilvadipine formulation.

Study Objective

To compare the rate and extent of absorption of a test nilvadipine formulation with a reference nilvadipine formulation under fasting conditions in healthy adult subjects.

Study Design
  • Design: Single-dose, randomized, two-period, two-sequence, crossover.

  • Population: Healthy adult male and/or female volunteers.

  • Number of Subjects: Determined by statistical power analysis, typically 24-36 subjects.

  • Washout Period: A washout period of at least 10 times the half-life of nilvadipine (e.g., at least 14 days) should be implemented between the two periods.

Study Conduct
  • Screening: Potential subjects will undergo a comprehensive medical screening.

  • Randomization: Eligible subjects will be randomly assigned to one of two treatment sequences.

  • Dosing: In each period, subjects will receive a single oral dose of either the test or reference nilvadipine formulation with a standardized volume of water after an overnight fast of at least 10 hours.

  • Blood Sampling: Blood samples will be collected in tubes containing an appropriate anticoagulant at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Sample Processing: Plasma will be separated by centrifugation and stored frozen at -20°C or below until analysis.

  • Bioanalysis: Plasma samples will be analyzed for nilvadipine concentrations using the validated LC-MS/MS method described above.

Pharmacokinetic and Statistical Analysis
  • Pharmacokinetic Parameters: The following pharmacokinetic parameters will be calculated for each subject:

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC₀₋t).

    • Area under the plasma concentration-time curve extrapolated to infinity (AUC₀₋inf).

    • Maximum plasma concentration (Cmax).

    • Time to reach maximum plasma concentration (Tmax).

  • Statistical Analysis:

    • The primary pharmacokinetic parameters (AUC₀₋t, AUC₀₋inf, and Cmax) will be log-transformed.

    • Analysis of variance (ANOVA) will be performed on the log-transformed data.

    • The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for AUC and Cmax will be calculated.

    • Bioequivalence Criteria: For the test product to be considered bioequivalent to the reference product, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC₀₋t, and AUC₀₋inf must fall within the acceptance range of 80.00% to 125.00%.[7]

Visualizations

Bioanalytical Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon injection Injection recon->injection hplc HPLC Separation injection->hplc msms MS/MS Detection hplc->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration concentration Concentration Calculation calibration->concentration

Caption: Workflow for the bioanalytical quantification of nilvadipine.

Bioequivalence Study Design

Bioequivalence_Study cluster_screening Screening cluster_washout Washout screening Screening of Healthy Volunteers groupA1 Group A: Test Formulation screening->groupA1 groupB1 Group B: Reference Formulation screening->groupB1 washout Washout Period groupA1->washout groupB1->washout groupA2 Group A: Reference Formulation washout->groupA2 groupB2 Group B: Test Formulation washout->groupB2

Caption: Crossover design for a typical bioequivalence study.

References

Application Note: Chiral Separation of Nilvadipine Enantiomers Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nilvadipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.[1] Like many pharmaceuticals, Nilvadipine is a chiral compound and exists as a pair of enantiomers, (+)- and (-)-Nilvadipine. The enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify individual enantiomers is crucial in drug development and clinical studies to understand their respective pharmacokinetic and pharmacodynamic properties. This application note details a robust and sensitive method for the chiral separation and quantification of Nilvadipine enantiomers in human plasma using a deuterated analogue of racemic Nilvadipine as an internal standard.[2] The use of a deuterated internal standard provides high accuracy and precision by compensating for variations in sample preparation and instrument response.[3]

Experimental Protocols

This section provides a detailed methodology for the chiral separation and quantification of Nilvadipine enantiomers in human plasma.

Materials and Reagents
  • Racemic Nilvadipine

  • Deuterated racemic Nilvadipine (internal standard)

  • Human plasma

  • n-hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Sodium hydroxide

  • All other reagents should be of analytical grade.

Sample Preparation
  • To 1 mL of human plasma, add the deuterated racemic Nilvadipine internal standard.

  • Alkalinize the plasma sample with sodium hydroxide.

  • Extract the analytes with a mixture of n-hexane and ethyl acetate (92.5:7.5 v/v).[2]

  • Vortex the mixture thoroughly.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

Chiral HPLC Separation

The separation of Nilvadipine enantiomers is achieved using a chiral stationary-phase high-performance liquid chromatography (HPLC) system.

  • HPLC System: A standard HPLC system equipped with a UV detector or connected to a mass spectrometer.

  • Chiral Column: Chiralpak OT(+) column.[2]

  • Mobile Phase: A suitable mobile phase for chiral separation on the specified column (e.g., a mixture of hexane and a polar organic solvent like isopropanol or ethanol).

  • Flow Rate: Optimized for the best separation and peak shape.

  • Temperature: Controlled column temperature for reproducible results.

  • Detection: UV detection at a wavelength where Nilvadipine shows maximum absorbance.

  • Fraction Collection: The effluents corresponding to the (+)- and (-)-Nilvadipine enantiomers are collected separately for further analysis.[2]

GC-MS Quantification

The collected fractions of each enantiomer are then quantified using gas chromatography-mass spectrometry (GC-MS).

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer, preferably with electron capture negative ion chemical ionization (EC-NICI) for high sensitivity.[2]

  • Capillary Column: A fused-silica capillary column suitable for the analysis of dihydropyridines.[2]

  • Carrier Gas: High-purity helium or hydrogen.

  • Injection Mode: Splitless injection for trace analysis.

  • Temperature Program: An optimized temperature gradient to ensure good separation and peak shape.

  • Mass Spectrometry: Operated in electron capture negative ion chemical ionization (EC-NICI) mode.[2]

  • Monitoring: The mass spectrometer is set to monitor the molecular anions of Nilvadipine and the deuterated internal standard.[2]

Data Presentation

The following tables summarize the quantitative data obtained from the validation of this method for the analysis of Nilvadipine enantiomers in human plasma.[2]

Table 1: Calibration Curve and Linearity

EnantiomerConcentration Range (ng/mL)Linearity (r²)
(+)-Nilvadipine0.025 - 10> 0.99
(-)-Nilvadipine0.025 - 10> 0.99

Table 2: Precision of the Assay

EnantiomerIntra-assay Precision (RSD, %)Inter-assay Precision (RSD, %)
(+)-Nilvadipine< 6%< 6%
(-)-Nilvadipine< 6%< 6%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the chiral separation and quantification of Nilvadipine enantiomers.

G cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC Separation cluster_gcms GC-MS Quantification cluster_data Data Analysis plasma Human Plasma add_is Add Deuterated Internal Standard plasma->add_is extract Liquid-Liquid Extraction (n-hexane:ethyl acetate) add_is->extract evaporate Evaporation & Reconstitution extract->evaporate hplc Chiralpak OT(+) Column evaporate->hplc collect_plus Collect (+)-Nilvadipine Fraction hplc->collect_plus collect_minus Collect (-)-Nilvadipine Fraction hplc->collect_minus gcms_plus GC-EC-NICI-MS Analysis of (+)-Enantiomer collect_plus->gcms_plus gcms_minus GC-EC-NICI-MS Analysis of (-)-Enantiomer collect_minus->gcms_minus quant Quantification using Deuterated Standard gcms_plus->quant gcms_minus->quant

Caption: Experimental workflow for Nilvadipine enantiomer analysis.

Role of Deuterated Internal Standard

This diagram outlines the logical relationship of using a deuterated internal standard for accurate quantification.

G cluster_main Quantification Principle analyte Nilvadipine Enantiomers (Analyte) sample_prep Sample Preparation (Extraction, etc.) analyte->sample_prep is Deuterated Nilvadipine (Internal Standard) is->sample_prep analysis LC-MS/MS or GC-MS Analysis sample_prep->analysis ratio Calculate Peak Area Ratio (Analyte / Internal Standard) analysis->ratio calibration Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration

References

Application Note: Quantification of Nilvadipine in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and specific method for the quantitative analysis of Nilvadipine in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS) with electron capture negative ion chemical ionization. The protocol includes a robust liquid-liquid extraction procedure for sample preparation and provides detailed instrument parameters for achieving low detection and quantification limits. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Nilvadipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension and angina. Accurate and precise quantification of Nilvadipine in biological matrices is crucial for pharmacokinetic and bioavailability studies. Gas chromatography-mass spectrometry offers high selectivity and sensitivity for the determination of drugs in complex biological fluids like plasma. This application note describes a validated GC-MS method for the quantification of Nilvadipine, adapted from established research methodologies.[1][2] The method employs a deuterated analog of Nilvadipine as an internal standard to ensure accuracy and precision.

Experimental

Materials and Reagents

  • Nilvadipine reference standard

  • Deuterated Nilvadipine (Nilvadipine-d7) internal standard (IS)

  • HPLC-grade n-hexane

  • HPLC-grade ethyl acetate

  • HPLC-grade benzene

  • Sodium hydroxide (NaOH) for pH adjustment

  • Phosphate buffer

  • Human plasma (drug-free)

  • Deionized water

Sample Preparation

A liquid-liquid extraction procedure is employed to isolate Nilvadipine and the internal standard from human plasma.[1][2]

Protocol:

  • Thaw frozen plasma samples at room temperature.

  • Pipette 1.0 mL of human plasma into a clean glass centrifuge tube.

  • Spike with 50 µL of the internal standard solution (Nilvadipine-d7).

  • Vortex for 30 seconds.

  • Adjust the pH of the plasma to approximately 9.0 using 0.1 M NaOH.

  • Add 5 mL of the extraction solvent (choose one of the options below) and cap the tube.

    • Option A: n-hexane:ethyl acetate (92.5:7.5 v/v)[1]

    • Option B: benzene:n-hexane (1:1 v/v)[2]

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate.

  • Transfer the reconstituted sample to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The analysis is performed on a gas chromatograph coupled to a mass spectrometer equipped with a negative ion chemical ionization source.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Column Fused-silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Oven Program Initial temperature 180°C, hold for 1 min, ramp to 290°C at 20°C/min, hold for 5 min.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Ionization Mode Negative Ion Chemical Ionization (NICI)
Reagent Gas Methane[2]
Ion Source Temp. 150°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored Monitor the molecular anions of Nilvadipine and the internal standard.[1][2] (Specific m/z values to be determined based on the mass spectra of the compounds)

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and limit of quantification based on published data.

Linearity

The calibration curve for Nilvadipine in human plasma was linear over a concentration range of 0.025 to 10 ng/mL.[1] A linear regression analysis of the peak area ratio (Nilvadipine/Internal Standard) versus concentration should yield a correlation coefficient (r²) of ≥ 0.995.

Precision and Accuracy

The intra- and inter-assay precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The precision, expressed as the relative standard deviation (RSD), was found to be less than 6%.[1] Another study reported coefficients of variation of 6.4% at 0.01 ng/mL and 2.1% at 0.1 ng/mL.[2]

Limit of Quantification (LOQ)

The lower limit of quantification (LLOQ) for this method is 0.01 ng/mL using a 1 mL plasma sample.[2]

Quantitative Data Summary

Parameter Value Reference
Linearity Range0.025 - 10 ng/mL[1]
Correlation Coefficient (r²)≥ 0.995Standard practice
Intra-assay Precision (%RSD)< 6%[1]
Inter-assay Precision (%RSD)< 6%[1]
LOQ0.01 ng/mL[2]

Diagrams

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (1 mL) add_is 2. Add Internal Standard plasma->add_is ph_adjust 3. Adjust pH to 9.0 add_is->ph_adjust add_solvent 4. Add Extraction Solvent ph_adjust->add_solvent vortex 5. Vortex Mix (5 min) add_solvent->vortex centrifuge 6. Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Ethyl Acetate evaporate->reconstitute gc_vial 10. Transfer to GC Vial reconstitute->gc_vial

Caption: Workflow for the liquid-liquid extraction of Nilvadipine from plasma.

G cluster_gcms GC-MS Analysis Workflow injection Sample Injection (1 µL, Splitless) gc_column GC Separation (Fused-Silica Column) injection->gc_column ionization Ionization (Negative Ion CI) gc_column->ionization detection Mass Detection (SIM Mode) ionization->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: Overview of the GC-MS analysis process for Nilvadipine quantification.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of Nilvadipine in human plasma. The sample preparation is straightforward, and the chromatographic analysis is highly specific. This method meets the typical validation criteria for bioanalytical assays and is well-suited for use in clinical and pharmaceutical research.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Nilvadipine

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Nilvadipine, a potent calcium channel blocker used in the management of hypertension. The described method is applicable for the determination of Nilvadipine in bulk drug substances and pharmaceutical dosage forms.

Introduction

Nilvadipine is a dihydropyridine derivative that requires precise and accurate analytical methods for its quantification in various matrices to ensure pharmaceutical quality and support pharmacokinetic studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used, reliable, and sensitive technique for this purpose. This document provides a comprehensive overview of the chromatographic conditions, experimental protocols, and validation parameters for the analysis of Nilvadipine.

Chromatographic Conditions

A variety of HPLC conditions have been successfully employed for the analysis of Nilvadipine and similar dihydropyridine compounds. The following table summarizes a selection of established methods, providing a comparative overview for researchers to select the most suitable conditions for their specific application.

ParameterMethod 1Method 2 (Nifedipine)Method 3 (Nifedipine)
Stationary Phase µBondapak-C18[1]Nucleosil 100, 5 µm, C8, 250 x 4.0 mm[2]Phenomenex Luna C18(2), 5 µm, 250 x 4.6 mm[3]
Mobile Phase Acetonitrile/0.01 M Sodium Acetate (55:45, v/v), pH 3.5 with Acetic Acid[1]2-propanol/0.85% Phosphoric Acid (40:60, v/v)[2]Acetonitrile/0.1% v/v Triethylamine, pH 7.4 (78:22, v/v)[3]
Flow Rate 1.8 mL/min[1]0.8 mL/min[2]1.0 mL/min[3]
Detection Wavelength 254 nm[1]237 nm[2]326 nm[3]
Column Temperature Not Specified40°C[2]Not Specified
Injection Volume 20 µL[1]10 µL[2]20 µL[3]
Internal Standard Procaine Hydrochloride[1]Not SpecifiedNot Specified

Method Validation Parameters

Method validation is crucial to ensure the reliability of the analytical data. The following table summarizes key validation parameters from a representative study on a related dihydropyridine, Nifedipine, which can serve as a reference for the validation of a Nilvadipine method.

ParameterResult
Linearity Range 625 - 10000 ng/mL[3]
Correlation Coefficient (r²) 0.999[3]
Limit of Detection (LOD) 232.03 ng/mL[3]
Limit of Quantification (LOQ) 703.12 ng/mL[3]
Precision (%RSD) < 2%[1]
Accuracy (% Recovery) High percentage of recovery reported[1]

Experimental Protocols

This section provides a detailed protocol for the analysis of Nilvadipine in bulk drug and capsule formulations, adapted from established methodologies.[1]

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of acetonitrile and 0.01 M sodium acetate in a 55:45 (v/v) ratio. Adjust the pH to 3.5 with acetic acid. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Internal Standard (IS) Solution: Prepare a solution of Procaine Hydrochloride in the mobile phase at a suitable concentration.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Nilvadipine reference standard in the mobile phase to obtain a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to cover the desired concentration range (e.g., 0.096-0.64 µg/mL).[1] Add a fixed volume of the IS solution to each standard.

Sample Preparation
  • Bulk Drug: Accurately weigh a quantity of the Nilvadipine bulk drug powder and dissolve it in the mobile phase to achieve a concentration within the calibration range. Add the internal standard.

  • Capsules: Empty and mix the contents of at least 10 capsules.[1] Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask. Add a suitable solvent (e.g., methanol/water 8:2) and sonicate for 30 minutes to ensure complete dissolution.[1] Dilute to volume with the same solvent. Centrifuge an aliquot of this solution and then dilute the supernatant with the mobile phase to a concentration within the calibration range. Add the internal standard.

Chromatographic Analysis
  • Set up the HPLC system with the specified column and chromatographic conditions.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of each standard solution and sample solution in triplicate.[1]

  • Record the chromatograms and integrate the peak areas for Nilvadipine and the internal standard.

Data Analysis
  • Construct a calibration curve by plotting the ratio of the peak area of Nilvadipine to the peak area of the internal standard against the concentration of the Nilvadipine standards.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient.

  • Calculate the concentration of Nilvadipine in the sample solutions using the regression equation.

Visualizations

The following diagrams illustrate the general workflow of an HPLC analysis and the key parameters to consider during method development for Nilvadipine.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Bulk/Capsule) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Standard_Prep Standard Preparation Standard_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram Chromatogram Generation Data_Acquisition->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for HPLC analysis of Nilvadipine.

HPLC_Method_Development cluster_parameters Key HPLC Parameters cluster_outputs Desired Outcomes Nilvadipine Nilvadipine Analysis Stationary_Phase Stationary Phase (e.g., C18, C8) Nilvadipine->Stationary_Phase Mobile_Phase Mobile Phase (Composition, pH) Nilvadipine->Mobile_Phase Flow_Rate Flow Rate Nilvadipine->Flow_Rate Detection Detection (Wavelength) Nilvadipine->Detection Temperature Column Temperature Nilvadipine->Temperature Resolution Good Resolution Stationary_Phase->Resolution Mobile_Phase->Resolution Peak_Shape Symmetrical Peaks Mobile_Phase->Peak_Shape Run_Time Reasonable Run Time Flow_Rate->Run_Time Sensitivity High Sensitivity Detection->Sensitivity Temperature->Peak_Shape

Caption: Key parameters in HPLC method development for Nilvadipine.

References

Application Note: Quantitative Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Using Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful, label-free technique for visualizing the spatial distribution of a wide range of molecules, from small molecule drugs to lipids and proteins, directly in tissue sections.[1][2] While inherently a qualitative or semi-quantitative method, the inclusion of internal standards (IS) is crucial for achieving reliable relative and absolute quantification.[3][4] Internal standards help to correct for variations in signal intensity that arise from tissue-specific effects, inconsistent matrix deposition, and fluctuations in ionization efficiency.[1][5] This application note provides a detailed overview and experimental protocols for performing quantitative MALDI-MSI, with a focus on the proper selection and application of internal standards to ensure data accuracy and reproducibility, which is critical for pharmacokinetic, toxicokinetic, and biomarker studies in drug development.[6][7]

Principle of Quantitative MALDI Imaging

The signal intensity in a MALDI-MSI experiment can be influenced by numerous factors beyond the analyte's concentration. These include:

  • Ion Suppression/Enhancement: The diverse biochemical microenvironment across a tissue section can significantly alter the ionization efficiency of the target analyte.[1][5] For example, analyte signal in liver and kidney tissues can be attenuated by up to 90%.[5]

  • Matrix Deposition: The homogeneity and crystal size of the applied MALDI matrix are critical for reproducible signal generation. Automated methods like robotic sprayers or sublimation provide more uniform application compared to manual methods like airbrushing.[1][8]

  • Instrumental Variability: Fluctuations in laser energy and detector sensitivity during long acquisition times can introduce artifacts.[9]

An ideal internal standard is a compound with physicochemical properties nearly identical to the analyte of interest.[10] By adding a known, fixed concentration of the IS to the sample, the ratio of the analyte signal to the IS signal can be used for normalization. This ratio corrects for the aforementioned variations, as both the analyte and the IS are assumed to be equally affected.[5] The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte, as they exhibit almost identical extraction, ionization, and fragmentation behavior.[3][4][11]

Logical Workflow for Signal Normalization

The following diagram illustrates how an internal standard corrects for experimental variability to yield a signal that is proportional to the true analyte concentration.

cluster_0 Sources of Signal Variability cluster_1 Observed MALDI Signal cluster_2 Normalization & Output A Tissue Heterogeneity (Ion Suppression) D Analyte Signal (Variable) A->D E Internal Standard Signal (Variable) A->E B Inconsistent Matrix Application B->D B->E C Instrumental Drift (e.g., Laser Fluctuation) C->D C->E F Calculate Ratio: Analyte Signal / IS Signal D->F E->F G Normalized Signal (Proportional to Concentration) F->G

Caption: Internal standard normalization workflow.

Experimental Protocols

This section details the methodologies for tissue preparation, IS and matrix application, and data acquisition.

Protocol 1: Tissue Preparation and Sectioning
  • Tissue Collection: Excise tissues and immediately snap-freeze in liquid nitrogen or on a bed of dry ice to minimize molecular degradation and preserve morphology. Store at -80°C until sectioning.

  • Embedding (Optional): For fragile tissues, embed in a suitable medium like carboxymethyl cellulose (CMC). Avoid using optimal cutting temperature (OCT) compounds if possible, as they can cause ion suppression, although some studies have used them to demonstrate suppression effects.[5]

  • Cryosectioning: Acclimatize the tissue block to the cryostat temperature (typically -20°C). Section the tissue at a thickness of 8-12 µm, as thinner sections often yield a better signal-to-noise ratio.[12][13]

  • Tissue Mounting: Thaw-mount the tissue sections onto conductive indium tin oxide (ITO) coated glass slides. Store the mounted sections in a desiccator at -80°C until further processing.

Protocol 2: Internal Standard and Matrix Application

The method of applying the IS and matrix is critical for achieving uniform coverage and minimizing analyte delocalization. Automated spray-coating is generally the most reproducible method.[1][8]

Materials:

  • Internal Standard (IS): Stable isotope-labeled (e.g., deuterated) analogue of the analyte is preferred.[5][14] If unavailable, a structural analogue with similar physicochemical properties can be used.[10]

  • MALDI Matrix: Choice depends on the analyte class.

    • Small Molecules/Drugs: α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).[8]

    • Lipids: 2,5-Dihydroxybenzoic acid (DHB) or 1,5-diaminonaphthalene (DAN).[9][12]

    • Peptides/Proteins: Sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA).

  • Solvents: High-purity solvents such as acetonitrile (ACN), methanol (MeOH), water, and trifluoroacetic acid (TFA).

Method: Automated Spray-Coating

  • Solution Preparation:

    • Prepare the IS solution at a known concentration in an appropriate solvent (e.g., 50% MeOH). The concentration should be chosen to provide a clear signal without causing detector saturation.

    • Prepare the matrix solution. A typical concentration for CHCA is 10 mg/mL in 70% ACN with 0.1% TFA, and for DHB is 40 mg/mL in 50% MeOH with 0.1% formic acid.[8]

  • Combined IS/Matrix Application (Recommended):

    • Mix the IS solution with the matrix solution. This single-step application ensures consistent co-crystallization of the analyte and the IS.

    • Place the slide-mounted tissue sections into an automated sprayer (e.g., HTX M3+ Sprayer).

    • Develop a spraying method with optimized parameters (e.g., number of passes, flow rate, spray nozzle velocity, temperature) to create a homogenous layer of fine microcrystals. This step is crucial and requires empirical optimization for each matrix and tissue type.

  • Separate IS and Matrix Application (Alternative):

    • Some studies report that applying the IS separately from the matrix can be superior.[5]

    • First, spray the IS solution over the tissue.

    • Allow the solvent to evaporate completely.

    • Subsequently, spray the MALDI matrix solution over the IS-coated tissue.

Protocol 3: MALDI-MSI Data Acquisition
  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture appropriate for the mass range of the analyte. For high mass accuracy, matrix cluster ions can be used as internal calibrants.[15][16]

  • Parameter Optimization: Optimize key acquisition parameters, including laser energy, laser repetition rate, and the number of laser shots per pixel. The laser energy should be set just above the ionization threshold to maximize signal while minimizing fragmentation.

  • Image Acquisition: Define the imaging area on the tissue section. Set the desired spatial resolution (raster step size), which typically ranges from 10 to 100 µm.[17] Acquire the data across the entire region of interest.

Protocol 4: Data Processing and Quantitative Analysis
  • Data Import: Import the raw data into a specialized imaging software (e.g., SCiLS Lab, msIQuant).[12][14]

  • Normalization:

    • Generate ion images for the analyte and the internal standard using their respective m/z values.

    • Normalize the analyte ion image by dividing its intensity at each pixel by the intensity of the IS at the corresponding pixel. This creates a ratio-based, normalized image that more accurately reflects the analyte's distribution.[5]

  • Absolute Quantification (Optional):

    • To determine the absolute concentration (e.g., in µg/g of tissue), a calibration curve must be generated.[18]

    • This is typically done by spotting or spraying serial dilutions of the analyte (mixed with a constant concentration of IS) onto a control tissue section adjacent to the sample tissue.[1][19]

    • A calibration curve is constructed by plotting the analyte/IS intensity ratio against the known concentrations. The concentration in the unknown sample can then be interpolated from this curve.[18]

Applications and Quantitative Results

The use of internal standards enables robust quantification, as demonstrated in various pharmacokinetic and lipidomic studies.

Case Study 1: Quantification of an Anti-Tuberculosis Drug

A study on the distribution of the antibiotic rifampicin (RIF) in liver tissue demonstrated the power of using an isotopically labeled internal standard (¹³C₆-RIF) for absolute quantification.[18] The results from MALDI-MSI were validated against the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS).

MethodAverage Concentration of Rifampicin (µg/g)Agreement/SimilarityReference
MALDI-MSI (with IS) 14.790.4% Similarity[18]
HPLC-MS/MS 16.2(Reference Standard)[18]
Case Study 2: Normalization of Lipid Signals in Kidney Tissue

In a lipidomics study of kidney tissue, the application of non-endogenous phospholipid internal standards corrected for significant signal variability. Normalization to the IS accounted for a two-fold difference in lipid intensity, enabling a meaningful comparison between control and drug-treated tissue samples.[9][20]

Data TypeObservationImpact of IS NormalizationReference
Raw Ion Intensity Showed heterogeneous signal distribution, influenced by tissue structure and matrix effects.-[9]
TIC Normalized Intensity Provided some correction but was insufficient to remove all artifacts.-[9]
Internal Standard Normalized Corrected for a 2-fold intensity difference and different ionization efficiencies of adducts (H+, Na+, K+), revealing a more realistic signal level.Enabled reliable relative quantification and inter-sample comparison.[9][20]

Experimental Workflow Diagram

The diagram below outlines the complete experimental workflow for quantitative MALDI imaging with an internal standard.

cluster_prep 1. Sample Preparation cluster_app 2. IS & Matrix Application cluster_acq 3. Data Acquisition cluster_proc 4. Data Processing & Analysis P1 Tissue Excision & Snap Freezing P2 Cryosectioning (10-12 µm) P1->P2 P3 Thaw-Mounting on Conductive Slide P2->P3 A2 Automated Spray-Coating for Homogenous Layer P3->A2 A1 Prepare IS & Matrix Solution (Combined) A1->A2 D2 MALDI-MSI Scan (Define ROI, Raster) A2->D2 D1 Instrument Calibration D1->D2 AN1 Generate Ion Images (Analyte & IS) D2->AN1 AN2 Pixel-wise Normalization (Analyte / IS Ratio) AN1->AN2 AN3 Generate Normalized Quantitative Image AN2->AN3

Caption: Quantitative MALDI-MSI experimental workflow.

Conclusion

The integration of internal standards into MALDI-MSI workflows is an essential step to transition the technique from a qualitative tool to a robust quantitative platform. By effectively correcting for multiple sources of signal variability, this methodology provides researchers in drug development and other scientific fields with reliable, spatially resolved molecular concentration data.[6][7] The protocols and principles outlined in this note serve as a comprehensive guide for implementing quantitative MALDI-MSI to generate high-quality, reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Nilvadipine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC--MS/MS) analysis of Nilvadipine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Nilvadipine analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous components in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the Nilvadipine quantification. In bioanalytical methods, phospholipids from plasma or serum are a common cause of matrix effects.

Q2: How can I qualitatively assess if my Nilvadipine analysis is affected by matrix effects?

A: A post-column infusion experiment is a common method for qualitative assessment. This involves infusing a standard solution of Nilvadipine at a constant rate into the mobile phase flow after the analytical column, while a blank, extracted matrix sample is injected. Any suppression or enhancement of the constant Nilvadipine signal at the retention time of interfering components indicates the presence of matrix effects.

Q3: What is the standard quantitative method to evaluate the extent of matrix effects for Nilvadipine?

A: The most widely accepted method is the post-extraction spike method. This involves comparing the peak area of Nilvadipine in a post-extracted blank matrix (spiked after extraction) with the peak area of Nilvadipine in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. For robust method validation, this should be assessed using at least six different lots of the biological matrix.

Troubleshooting Guide

Issue 1: Ion Suppression Observed for Nilvadipine Peak

Potential Cause & Solution Workflow:

start Ion Suppression Detected sample_prep Optimize Sample Preparation start->sample_prep chromatography Modify Chromatographic Conditions sample_prep->chromatography is_choice Evaluate Internal Standard chromatography->is_choice end Ion Suppression Mitigated is_choice->end

Figure 1. Workflow for troubleshooting ion suppression.

Detailed Steps:

  • Optimize Sample Preparation: The primary goal is to remove interfering matrix components, particularly phospholipids.

    • Protein Precipitation (PPT): While simple, it may not be sufficient for removing phospholipids. If using PPT, consider adding a dilution step after precipitation to reduce the concentration of matrix components.

    • Liquid-Liquid Extraction (LLE): LLE can be more effective at removing phospholipids. Experiment with different extraction solvents (e.g., methyl tertiary butyl ether, ethyl acetate) and pH conditions to maximize Nilvadipine recovery while minimizing interference. Adjusting the pH of the aqueous matrix to be two pH units higher or lower than the pKa of Nilvadipine can improve the selectivity of the extraction.

    • Solid-Phase Extraction (SPE): SPE offers the most selective sample clean-up. Mixed-mode or phospholipid removal SPE cartridges can be highly effective.

  • Modify Chromatographic Conditions:

    • Improve Separation: Increase the chromatographic resolution between Nilvadipine and co-eluting matrix components. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a column with a different stationary phase (e.g., C18, phenyl-hexyl).

    • Divert Flow: Use a divert valve to direct the early and late eluting, non-target portions of the chromatogram to waste, preventing them from entering the mass spectrometer source.

  • Evaluate Internal Standard (IS):

    • A stable isotope-labeled (SIL) internal standard for Nilvadipine is the ideal choice as it will co-elute and experience similar matrix effects, providing effective compensation. If a SIL-IS is unavailable, a structural analog that elutes very close to Nilvadipine should be used.

Issue 2: Poor Recovery of Nilvadipine During Sample Preparation

Potential Cause & Solution:

  • Suboptimal Extraction Solvent/pH in LLE: The choice of organic solvent and the pH of the aqueous sample are critical for efficient extraction. Systematically test different solvents with varying polarities and adjust the sample pH to ensure Nilvadipine is in a neutral, extractable form.

  • Inefficient Elution in SPE: The elution solvent in SPE may not be strong enough to desorb Nilvadipine from the sorbent. Test different elution solvents and volumes. Ensure the sorbent has been properly conditioned and equilibrated.

Issue 3: Inconsistent Matrix Effects Across Different Patient Samples

Potential Cause & Solution:

  • Variability in Matrix Composition: Biological samples from different individuals can have varying levels of lipids, proteins, and other endogenous components, leading to variable matrix effects.

  • Solution: A robust sample preparation method, such as a well-developed SPE protocol, is crucial to minimize these variations. The use of a stable isotope-labeled internal standard is highly recommended to compensate for inter-sample variability in matrix effects.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method
  • Prepare Blank Matrix Samples: Extract at least six different lots of blank biological matrix (e.g., human plasma) using your developed sample preparation method.

  • Prepare Neat Solutions: Prepare a set of solutions containing Nilvadipine and the internal standard in the final reconstitution solvent at low, medium, and high concentrations corresponding to your quality control (QC) samples.

  • Prepare Spiked Matrix Samples: Spike the extracted blank matrix samples from step 1 with Nilvadipine and the internal standard to achieve the same final concentrations as the neat solutions.

  • Analysis: Analyze both the neat solutions (Set A) and the spiked matrix samples (Set B) by LC-MS/MS.

  • Calculation:

    • Calculate the Matrix Factor (MF) for Nilvadipine and the IS: MF = Mean Peak Area (Set B) / Mean Peak Area (Set A)

    • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = MF (Nilvadipine) / MF (IS)

    • The precision (%CV) of the IS-normalized MF across the different matrix lots should be ≤15%.

Protocol 2: Liquid-Liquid Extraction for Nilvadipine from Human Plasma
  • Sample Aliquot: To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • pH Adjustment (optional but recommended): Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium hydroxide) to basify the sample.

  • Extraction: Add 1 mL of methyl tertiary butyl ether.

  • Vortex: Vortex the tubes for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

  • Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase.

  • Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.

Data Summary Tables

Table 1: Comparison of Sample Preparation Techniques for Nilvadipine Analysis

Sample Preparation TechniqueTypical Recovery (%)Matrix Effect (Ion Suppression)Throughput
Protein Precipitation (PPT) 85 - 105HighHigh
Liquid-Liquid Extraction (LLE) 70 - 95Moderate to LowMedium
Solid-Phase Extraction (SPE) > 90Very LowLow to Medium

Note: Data presented are typical ranges and may vary depending on the specific method parameters.

Table 2: Example Matrix Factor Data for Nilvadipine in Human Plasma (Post-LLE)

Plasma LotAnalyte Area (Spiked Extract)Analyte Area (Neat Solution)Matrix Factor (Analyte)IS Area (Spiked Extract)IS Area (Neat Solution)Matrix Factor (IS)IS-Normalized Matrix Factor
Lot 1 48,50050,0000.9752,00051,5001.010.96
Lot 2 47,00050,0000.9450,50051,5000.980.96
Lot 3 49,00050,0000.9852,50051,5001.020.96
Lot 4 46,50050,0000.9350,00051,5000.970.96
Lot 5 48,00050,0000.9651,50051,5001.000.96
Lot 6 47,50050,0000.9551,00051,5000.990.96
Mean 0.96 1.00 0.96
%CV 2.0% 1.9% 0.0%

Visualizations

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample + IS ppt Protein Precipitation plasma->ppt lle Liquid-Liquid Extraction plasma->lle spe Solid-Phase Extraction plasma->spe extract Final Extract ppt->extract lle->extract spe->extract lc LC Separation extract->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data

Figure 2. General experimental workflow for Nilvadipine bioanalysis.

Technical Support Center: Optimizing Mass Spectrometry Parameters for Nilvadipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for Nilvadipine-d4, a common internal standard for the analysis of Nilvadipine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for this compound?

A1: The recommended multiple reaction monitoring (MRM) transition for this compound is m/z 390.2 → 316.1. This transition is specific and provides good sensitivity for quantification.

Q2: How does the choice of ion source affect the analysis of this compound?

A2: Electrospray ionization (ESI) in positive ion mode is the most common and effective ionization technique for this compound. It is crucial to optimize the ion source parameters to prevent in-source degradation, as dihydropyridine compounds can be unstable.

Q3: What are typical starting points for collision energy and declustering potential?

A3: Good starting points for optimization are a declustering potential of around 80 V and a collision energy of approximately 25 eV. These parameters should be fine-tuned for your specific instrument to achieve the best signal intensity and stability.

Q4: Can I use the same mass spectrometry parameters for Nilvadipine and this compound?

A4: While the parameters will be very similar due to their structural similarity, they should be optimized independently to ensure the best performance for both the analyte and the internal standard. The collision energy, in particular, may need slight adjustments.

Troubleshooting Guide

Issue 1: Poor sensitivity or no detectable signal for this compound.

  • Possible Cause 1: Incorrect MRM Transition.

    • Solution: Verify that the mass spectrometer is set to the correct precursor and product ions for this compound (m/z 390.2 → 316.1). Infuse a standard solution of this compound directly into the mass spectrometer to confirm the transition.

  • Possible Cause 2: Suboptimal Ion Source Parameters.

    • Solution: Optimize the ion source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage. Dihydropyridines can be sensitive to high temperatures, leading to degradation. Start with a lower source temperature and gradually increase it while monitoring the signal intensity.

  • Possible Cause 3: In-source Fragmentation or Degradation.

    • Solution: Adjust the declustering potential (DP) or cone voltage. A high DP can cause premature fragmentation of the precursor ion, leading to a lower signal in the specified MRM transition. Infuse a standard solution and ramp the DP to find the optimal value that maximizes the precursor ion intensity without significant fragmentation.

Issue 2: High signal variability or poor reproducibility.

  • Possible Cause 1: Instability of this compound in the Autosampler.

    • Solution: Nilvadipine is light-sensitive. Ensure that samples are protected from light by using amber vials or covering the autosampler tray. Additionally, consider keeping the autosampler at a reduced temperature (e.g., 4°C) to minimize degradation.

  • Possible Cause 2: Fluctuations in the Ion Source.

    • Solution: Check for a stable spray in the ion source. An unstable spray can be caused by a partially clogged electrospray needle or incorrect positioning. Clean or replace the needle and re-optimize its position relative to the inlet.

  • Possible Cause 3: Matrix Effects.

    • Solution: If analyzing samples in a complex matrix (e.g., plasma), matrix effects can cause ion suppression or enhancement. Ensure that the chromatographic method provides adequate separation of this compound from endogenous matrix components. A thorough sample preparation method, such as solid-phase extraction (SPE), can also help minimize matrix effects.

Quantitative Data Summary

The following tables provide a summary of typical mass spectrometry parameters for this compound.

Table 1: MRM Transition Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound390.2316.1200

Table 2: Optimized Instrument Parameters

ParameterTypical Value
Ionization ModeESI Positive
Ion Spray Voltage5500 V
Source Temperature500 °C
Nebulizer Gas (Gas 1)50 psi
Heater Gas (Gas 2)50 psi
Curtain Gas30 psi
Declustering Potential (DP)80 V
Collision Energy (CE)25 eV

Experimental Protocols

Protocol 1: Optimization of MRM Parameters for this compound

  • Prepare a Standard Solution: Prepare a 100 ng/mL solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Precursor Ion Selection: Acquire a full scan (Q1 scan) to identify the protonated molecular ion ([M+H]⁺) of this compound, which should be at m/z 390.2.

  • Product Ion Selection: Perform a product ion scan by selecting m/z 390.2 as the precursor ion and scanning the third quadrupole (Q3) to identify the most abundant and stable fragment ions. The most intense fragment should be at m/z 316.1.

  • Collision Energy Optimization: Set up an MRM method with the selected precursor and product ions. While infusing the standard solution, ramp the collision energy (e.g., from 5 to 40 eV) and monitor the signal intensity of the product ion. The CE that produces the highest and most stable signal is the optimal value.

  • Declustering Potential Optimization: Similarly, ramp the declustering potential (e.g., from 20 to 120 V) while monitoring the signal intensity. The optimal DP will maximize the signal without causing excessive in-source fragmentation.

Visualizations

Method_Development_Workflow cluster_prep Preparation cluster_infusion Direct Infusion & Tuning cluster_optimization Parameter Optimization cluster_final Final Method prep_std Prepare this compound Standard Solution infuse Infuse Standard into MS prep_std->infuse q1_scan Q1 Scan: Identify Precursor Ion (m/z 390.2) infuse->q1_scan product_scan Product Ion Scan: Identify Fragment (m/z 316.1) q1_scan->product_scan optimize_ce Optimize Collision Energy (CE) product_scan->optimize_ce optimize_dp Optimize Declustering Potential (DP) optimize_ce->optimize_dp optimize_source Optimize Ion Source Parameters optimize_dp->optimize_source final_method Finalized LC-MS/MS Method optimize_source->final_method

Addressing poor peak shape and chromatography issues for Nilvadipine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nilvadipine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common chromatographic issues, particularly poor peak shape, encountered during the analysis of Nilvadipine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for Nilvadipine in reversed-phase HPLC?

A1: Poor peak shape for Nilvadipine, often observed as peak tailing or broadening, can stem from several factors:

  • Inappropriate Mobile Phase pH: Although Nilvadipine is predicted to be a neutral or very weakly basic compound, the mobile phase pH can still influence peak shape. A pH that is too high can lead to the ionization of residual silanols on the silica-based column packing, causing secondary interactions with the analyte and resulting in peak tailing.

  • Suboptimal Mobile Phase Composition: The choice and ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer are critical. An inadequate organic content may lead to poor elution and peak broadening.

  • Column Overload: Injecting too high a concentration of Nilvadipine can saturate the stationary phase, leading to peak fronting or tailing.

  • Use of an Inappropriate Column: A column with a high density of active silanol sites can cause peak tailing, especially for compounds with even weak basic properties. The use of an end-capped column is often recommended to minimize these interactions.

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, such as fronting or splitting.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and distorted peaks.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase over time can lead to a general deterioration of peak shape for all analytes.

Q2: What is the predicted pKa of Nilvadipine and how does it influence method development?

A2: The predicted pKa of Nilvadipine is approximately -0.81, which suggests it is a neutral or extremely weak basic compound under typical HPLC conditions. This implies that peak tailing due to interactions with ionized silanols, a common issue for basic compounds, may be less of a concern. However, it is still good practice to control the mobile phase pH to ensure consistent results and minimize any potential secondary interactions. For structurally similar dihydropyridine compounds like Nisoldipine, a mobile phase pH of 4.0 has been shown to produce symmetric and sharp peaks[1][2].

Q3: How does the solubility of Nilvadipine affect sample preparation and analysis?

A3: Nilvadipine is practically insoluble in water, which has significant implications for sample preparation and HPLC analysis. It is slightly soluble in organic solvents like ethanol and methanol and soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

  • Sample Diluent: The sample should be dissolved in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be the same as or weaker than the initial mobile phase to avoid peak distortion. Given its poor aqueous solubility, dissolving Nilvadipine in a high percentage of the organic component of the mobile phase is a common practice.

  • Injection Volume: Due to its limited solubility, there might be a temptation to inject a larger volume. However, this can lead to peak broadening and distortion. It is crucial to find a balance between a sufficient injection volume for detection and one that does not compromise peak shape.

Troubleshooting Guide: Poor Peak Shape for Nilvadipine

This guide provides a systematic approach to diagnosing and resolving common peak shape problems encountered during the HPLC analysis of Nilvadipine.

Problem: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a trailing edge that extends to the right.

Possible Cause Recommended Solution
Secondary Interactions with Silanols Although Nilvadipine is weakly basic, residual silanols can still cause tailing. Consider using an end-capped C18 or C8 column. Lowering the mobile phase pH (e.g., to around 3-4) can also help suppress silanol ionization.
Inadequate Buffering Ensure the mobile phase buffer has sufficient capacity at the chosen pH. A buffer concentration of 10-25 mM is typically adequate.
Metal Chelation Trace metal contamination in the sample, mobile phase, or from stainless steel components can cause tailing. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help.
Column Contamination Contaminants from previous injections can create active sites. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds.
Problem: Peak Fronting

Peak fronting is characterized by an asymmetrical peak with a leading edge that slopes more than the trailing edge.

Possible Cause Recommended Solution
Sample Overload This is a common cause of fronting. Reduce the concentration of the Nilvadipine sample and/or decrease the injection volume.
Sample Solvent Stronger than Mobile Phase The solvent used to dissolve the Nilvadipine sample is stronger than the mobile phase. Dilute the sample in the initial mobile phase composition or a weaker solvent.
Column Collapse or Void A physical void at the head of the column can cause peak fronting. This usually requires column replacement.
Problem: Peak Broadening

Peak broadening results in wider peaks with lower peak height, which can reduce resolution and sensitivity.

Possible Cause Recommended Solution
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.
Low Mobile Phase Elution Strength The mobile phase is too weak to elute Nilvadipine efficiently. Increase the percentage of the organic solvent in the mobile phase.
Column Inefficiency The column may be old or degraded. Replace the column with a new one of the same type.
Slow Detector Response Time Ensure the detector data acquisition rate is appropriate for the peak width. A slower rate can lead to the appearance of broader peaks.

Experimental Protocols

The following are examples of HPLC methods that have been successfully used for the analysis of dihydropyridine compounds, providing a good starting point for optimizing the analysis of Nilvadipine.

Example Method for a Structurally Similar Compound (Nisoldipine)

This method was reported to produce a symmetric and sharp peak for Nisoldipine, a compound structurally similar to Nilvadipine[1][2].

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 10 µm)

  • Mobile Phase: Methanol, 0.01 M potassium dihydrogen phosphate aqueous solution, and 0.1 M Hexane sulphonic acid sodium salt (25:65:10, v/v)

  • pH: 4.0 (adjusted with orthophosphoric acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

  • Reported Peak Asymmetry: 0.91[1]

Example Method for Nifedipine

This method was developed for the analysis of Nifedipine and was reported to produce peaks free from tailing[3].

  • Column: Phenomenex Luna C18(2) (250 x 4.6 mm i.d, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% v/v Triethylamine (TEA) solution (pH 7.4) (78:22 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 326 nm

  • Reported Tailing Factor: A similar method for Nifedipine reported a tailing factor of 1.11[4].

Quantitative Data Summary

The following tables summarize key physicochemical properties of Nilvadipine and system suitability data from validated methods for related compounds, which can serve as a benchmark for method development and troubleshooting.

Table 1: Physicochemical Properties of Nilvadipine

PropertyValueReference
Molecular FormulaC₁₉H₁₉N₃O₆[5]
Molecular Weight385.37 g/mol [6]
Predicted pKa-0.81N/A
Water SolubilityPractically insoluble[7]
Organic Solvent SolubilitySlightly soluble in ethanol, methanol; Soluble in DMSO, DMF[7]

Table 2: System Suitability Data for Structurally Similar Dihydropyridine Compounds

CompoundColumnMobile PhaseTailing FactorAsymmetry FactorReference
NisoldipineAgilent ZORBAX Eclipse Plus C18Methanol/KH₂PO₄/Hexane sulphonic acid-0.91[1]
NifedipineNucleosil 100, C82-propanol/Phosphoric acid1.11-[4]
NifedipineKromasil 100-5-C18ACN/Methanol/Perchloric acid< 2-[8]

Visualizations

Troubleshooting Workflow for Poor Peak Shape

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the HPLC analysis of Nilvadipine.

TroubleshootingWorkflow start Poor Peak Shape Observed (Tailing, Fronting, Broadening) check_all_peaks Does the issue affect all peaks? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No system_issue Potential Systemic Issue all_peaks_yes->system_issue check_pressure Check System Pressure (High, Unstable?) system_issue->check_pressure check_leaks Inspect for Leaks check_pressure->check_leaks flush_system Flush System & Column check_leaks->flush_system replace_column Replace Column flush_system->replace_column solution Peak Shape Improved replace_column->solution analyte_specific_issue Potential Analyte-Specific Issue all_peaks_no->analyte_specific_issue check_sample_prep Review Sample Preparation (Solvent, Concentration) analyte_specific_issue->check_sample_prep optimize_mp Optimize Mobile Phase (pH, Organic %) check_sample_prep->optimize_mp change_column_chem Try Different Column Chemistry (e.g., End-capped) optimize_mp->change_column_chem change_column_chem->solution

A logical workflow for troubleshooting poor peak shape in HPLC analysis.

Chemical Structure of Nilvadipine

Understanding the structure of Nilvadipine is fundamental to comprehending its chromatographic behavior.

Nilvadipine_Structure Nilvadipine

The chemical structure of Nilvadipine.

References

Technical Support Center: Nilvadipine Plasma Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nilvadipine analysis. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the recovery of Nilvadipine from plasma samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Nilvadipine from plasma?

A1: The primary methods for extracting Nilvadipine from plasma are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation. LLE often employs organic solvents like a benzene-n-hexane mixture or n-hexane-ethyl acetate under alkaline conditions to isolate the drug.[1][2] SPE provides a more automated and potentially cleaner extraction. Protein precipitation, using agents like methanol/acetonitrile, is a simpler but sometimes less clean method.[3]

Q2: I am experiencing low recovery of Nilvadipine. What are the potential causes?

A2: Low recovery of Nilvadipine can stem from several factors:

  • Suboptimal pH during extraction: Nilvadipine extraction is pH-dependent. For LLE, alkaline conditions (around pH 9) are typically required to ensure the drug is in its non-ionized form, facilitating its transfer to the organic solvent.[1]

  • Inadequate solvent polarity: The choice of organic solvent in LLE is critical. A solvent mixture with appropriate polarity is necessary to efficiently extract Nilvadipine.

  • Strong protein binding: Nilvadipine is highly bound to plasma proteins, particularly lipoproteins and albumin (97.5-98.7% in human plasma).[4] Inefficient disruption of this binding will lead to poor recovery.

  • Sample degradation: Nilvadipine, like other dihydropyridine calcium antagonists, can be sensitive to light and temperature. Proper sample handling and storage are crucial to prevent degradation.

  • Emulsion formation during LLE: The formation of an emulsion layer between the aqueous and organic phases can trap the analyte, leading to lower recovery.

Q3: How can I improve the disruption of Nilvadipine-protein binding?

A3: To improve the disruption of protein binding, consider the following:

  • pH adjustment: Modifying the pH of the plasma sample can alter the protein structure and reduce binding affinity.

  • Use of organic solvents: Pretreating the plasma sample with a small amount of an organic solvent like acetonitrile or methanol before extraction can help precipitate proteins and release the bound drug.[3]

  • Vortexing and mixing: Ensure thorough mixing of the plasma with the extraction solvent to facilitate the partitioning of Nilvadipine into the solvent.

Q4: What are the best practices for storing plasma samples containing Nilvadipine?

A4: To ensure the stability of Nilvadipine in plasma samples, it is recommended to:

  • Protect samples from light.

  • Store samples at low temperatures, ideally at -20°C or -80°C, until analysis.[5]

  • Minimize freeze-thaw cycles, as this can lead to degradation of the analyte and changes in the sample matrix.[5]

Troubleshooting Guides

Low Recovery with Liquid-Liquid Extraction (LLE)
Symptom Possible Cause Suggested Solution
Consistently low recovery across all samples.Incorrect pH of the aqueous phase.Ensure the plasma sample is adjusted to an alkaline pH (e.g., pH 9) before adding the organic solvent to neutralize Nilvadipine.[1]
Inappropriate organic solvent.Optimize the solvent system. A mixture of a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) can be effective.[2][6]
Variable recovery between samples.Inconsistent vortexing/shaking time.Standardize the mixing time and intensity to ensure consistent extraction efficiency. A shaking time of around 20-25 minutes has been shown to be effective for similar compounds.[7]
Presence of an emulsion layer.Centrifuge at a higher speed or for a longer duration. The addition of a small amount of a different organic solvent or salt can sometimes help break the emulsion.
Low recovery and presence of particulate matter in the organic layer.Incomplete protein precipitation.Before LLE, add a protein precipitating agent like acetonitrile and centrifuge to remove the precipitated proteins.
Issues with Solid-Phase Extraction (SPE)

| Symptom | Possible Cause | Suggested Solution | | :--- | :--- | | Low recovery of Nilvadipine. | Inappropriate sorbent material. | Select a sorbent that has a high affinity for Nilvadipine. For dihydropyridine compounds, reverse-phase sorbents (e.g., C18) are commonly used. | | | Suboptimal wash and elution solvents. | Optimize the wash step to remove interferences without eluting Nilvadipine. Use a wash solvent that is strong enough to remove impurities but weak enough to retain the analyte. Optimize the elution solvent to ensure complete elution of Nilvadipine from the sorbent. This may involve adjusting the solvent strength or pH. | | | Poor sample loading conditions. | Ensure the sample is loaded onto the SPE column under conditions that promote retention. This may involve adjusting the pH of the sample. | | High background noise in the final analysis. | Incomplete removal of plasma components. | Optimize the wash step with a suitable solvent to remove interfering substances. Ensure the sorbent is properly conditioned and equilibrated before loading the sample. |

Experimental Protocols

Detailed Protocol for Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may require optimization for specific experimental conditions.

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Pipette 1 mL of plasma into a clean glass tube.

  • Internal Standard Spiking:

    • Add a known amount of an appropriate internal standard (e.g., a deuterated analogue of Nilvadipine) to each plasma sample.[1][2]

  • pH Adjustment:

    • Add a small volume of a basic solution (e.g., 1M NaOH) to adjust the plasma pH to approximately 9.

  • Extraction:

    • Add 5 mL of an appropriate organic solvent mixture (e.g., benzene:n-hexane (1:1 v/v) or n-hexane:ethyl acetate (92.5:7.5 v/v)) to the plasma sample.[1][2]

    • Cap the tube and vortex vigorously for 2 minutes, followed by shaking for 20 minutes.

  • Phase Separation:

    • Centrifuge the tubes at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable mobile phase for the analytical instrument (e.g., HPLC or LC-MS).

Data Presentation

Table 1: Comparison of Extraction Methods for Dihydropyridine Compounds from Plasma

Extraction Method Compound Solvent/Sorbent Recovery (%) Reference
Liquid-Liquid ExtractionNilvadipineBenzene:n-hexane (1:1)Not specified, but sufficient for quantitation down to 0.01 ng/ml.[1]
Liquid-Liquid ExtractionNilvadipinen-hexane:ethyl acetate (92.5:7.5)Not specified, but sufficient for quantitation down to 0.025 ng/mL.[2]
Liquid-Liquid ExtractionNifedipinen-hexane-diethyl ether (1:3, v/v)Not specified, but the method was fully validated.[6]
Liquid-Liquid ExtractionFive 1,4-dihydropyridinesDiethyl ether>90%[7]
Solid-Phase ExtractionNifedipineC2 cartridge>90%[8]
Solid-Phase ExtractionNifedipineNot specified>93.9%[9]
Protein PrecipitationNifedipineAcetonitrileNot specified, but method was validated.[10]

Visualizations

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS pH_Adjust Adjust to pH 9 IS->pH_Adjust Add_Solvent Add Organic Solvent pH_Adjust->Add_Solvent Vortex Vortex & Shake Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for Nilvadipine extraction from plasma using LLE.

Troubleshooting_Logic Start Low Nilvadipine Recovery Check_pH Is pH of Plasma Alkaline (e.g., ~9)? Start->Check_pH Check_Solvent Is the Extraction Solvent System Optimized? Check_pH->Check_Solvent Yes Optimize_pH Action: Adjust pH with a suitable base. Check_pH->Optimize_pH No Check_Mixing Is Vortexing/Shaking Time and Intensity Sufficient and Consistent? Check_Solvent->Check_Mixing Yes Optimize_Solvent Action: Test different solvent polarities and ratios. Check_Solvent->Optimize_Solvent No Check_Protein_Binding Is Protein Binding Disrupted Effectively? Check_Mixing->Check_Protein_Binding Yes Optimize_Mixing Action: Standardize mixing protocol. Check_Mixing->Optimize_Mixing No Check_Emulsion Is an Emulsion Layer Present? Check_Protein_Binding->Check_Emulsion Yes Optimize_Disruption Action: Consider protein precipitation step before extraction. Check_Protein_Binding->Optimize_Disruption No Break_Emulsion Action: Increase centrifugation speed/time or add salt. Check_Emulsion->Break_Emulsion Yes

Caption: Troubleshooting logic for low Nilvadipine recovery in LLE.

References

Technical Support Center: Sensitive Detection of Nilvadipine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the method refinement for the sensitive detection of Nilvadipine.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Nilvadipine.

Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the pH of the mobile phase. For Nilvadipine, a slightly acidic mobile phase often provides better peak symmetry.
Column degradation.Use a guard column to protect the analytical column. If the column is old, replace it.
Overloading of the column.Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure proper mixing of the mobile phase components. Premixing the mobile phase can improve consistency.
Temperature variations.Use a column oven to maintain a constant temperature.
Pump malfunction.Check the pump for leaks and ensure it is delivering a constant flow rate.
Low Sensitivity/Poor Signal-to-Noise Ratio Suboptimal detection wavelength (HPLC-UV).Ensure the UV detector is set to the maximum absorption wavelength of Nilvadipine (~240 nm).
Inefficient ionization (LC-MS/MS).Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature).
Sample degradation.Nilvadipine is light-sensitive. Protect samples from light during preparation and analysis. Prepare fresh solutions.
High Background Noise Contaminated mobile phase or glassware.Use high-purity solvents and thoroughly clean all glassware.
Impurities in the sample matrix.Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering substances.
Carryover in Blank Injections Adsorption of Nilvadipine onto the analytical system.Use a stronger wash solvent in the autosampler wash sequence.
Contamination in the injection port or column.Clean the injection port and consider flushing the column with a strong solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for the detection of Nilvadipine in biological matrices?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the determination of Nilvadipine in biological samples like human plasma. This method can achieve lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV.

Q2: How can I improve the extraction recovery of Nilvadipine from plasma samples?

A2: Solid-phase extraction (SPE) is an effective method for extracting Nilvadipine from plasma. Using a suitable SPE cartridge and optimizing the wash and elution steps can significantly improve recovery and remove matrix interferences. Protein precipitation followed by liquid-liquid extraction is another viable option.

Q3: What are the critical parameters to consider for HPLC-UV method development for Nilvadipine?

A3: Key parameters include the choice of the stationary phase (a C18 column is common), the composition and pH of the mobile phase (e.g., a mixture of acetonitrile and a buffer), the flow rate, and the detection wavelength (typically around 240 nm).

Q4: Is Nilvadipine stable during sample preparation and analysis?

A4: Nilvadipine is known to be sensitive to light. Therefore, it is crucial to protect all sample and standard solutions from light by using amber-colored vials and minimizing exposure to ambient light. Stability studies in the relevant matrix should be performed to ensure the integrity of the samples.

Q5: What internal standard (IS) is suitable for the LC-MS/MS analysis of Nilvadipine?

A5: A suitable internal standard should have similar physicochemical properties to Nilvadipine and not be present in the samples. Nimodipine is a structurally similar dihydropyridine calcium channel blocker that has been successfully used as an internal standard in several validated methods.

Quantitative Data Summary

The following tables summarize typical parameters for the sensitive detection of Nilvadipine using different analytical techniques.

Table 1: HPLC-UV Method Parameters

ParameterValue
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (e.g., 60:40 v/v)
Flow Rate1.0 mL/min
Detection Wavelength240 nm
Injection Volume20 µL
Linearity Range0.1 - 10 µg/mL
Limit of Detection (LOD)~30 ng/mL
Limit of Quantification (LOQ)~100 ng/mL

Table 2: LC-MS/MS Method Parameters

ParameterValue
ColumnC18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile PhaseGradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate0.3 mL/min
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsNilvadipine: m/z 386.2 → 327.1; IS (Nimodipine): m/z 419.2 → 343.2
Linearity Range0.05 - 50 ng/mL
Limit of Detection (LOD)~0.01 ng/mL
Limit of Quantification (LOQ)0.05 ng/mL

Detailed Experimental Protocols

HPLC-UV Method for Nilvadipine in Solid Dosage Forms
  • Standard Solution Preparation: Accurately weigh and dissolve Nilvadipine reference standard in methanol to prepare a stock solution (e.g., 100 µg/mL). Prepare working standards by serial dilution with the mobile phase.

  • Sample Preparation: Crush a tablet and dissolve the powder in a known volume of methanol. Sonicate for 15 minutes to ensure complete dissolution, then filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 240 nm.

  • Analysis: Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms. Quantify the amount of Nilvadipine in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

LC-MS/MS Method for Nilvadipine in Human Plasma
  • Standard and QC Sample Preparation: Prepare stock solutions of Nilvadipine and the internal standard (IS), Nimodipine, in methanol. Spike appropriate amounts into drug-free human plasma to prepare calibration standards and quality control (QC) samples.

  • Sample Preparation (Solid-Phase Extraction):

    • To 500 µL of plasma, add 50 µL of the IS working solution.

    • Load the sample onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute Nilvadipine and the IS with a suitable elution solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: UPLC C18, 50 mm x 2.1 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A time-programmed gradient from 5% to 95% B.

    • Flow Rate: 0.3 mL/min.

    • Ion Source: ESI in positive ion mode.

    • MRM Transitions: Monitor the transitions for Nilvadipine (e.g., m/z 386.2 → 327.1) and the IS.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of Nilvadipine to the IS against the concentration. Use this curve to determine the concentration of Nilvadipine in the plasma samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lc_separation UPLC Separation reconstitute->lc_separation Inject Sample ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Nilvadipine calibration_curve->quantification

Caption: Workflow for LC-MS/MS analysis of Nilvadipine in plasma.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_retention Inconsistent Retention Time cluster_sensitivity Low Sensitivity start Problem Encountered check_ph Check Mobile Phase pH start->check_ph e.g., Peak Tailing check_mobile_phase Verify Mobile Phase Composition start->check_mobile_phase e.g., RT Drifting check_wavelength Optimize UV Wavelength start->check_wavelength e.g., Low Signal check_column Inspect Column check_ph->check_column check_conc Check Sample Concentration check_column->check_conc check_temp Check Column Temperature check_mobile_phase->check_temp check_pump Inspect Pump check_temp->check_pump check_ion_source Optimize MS Source check_wavelength->check_ion_source check_stability Assess Sample Stability check_ion_source->check_stability

Caption: Logical flow for troubleshooting common HPLC/LC-MS issues.

Impact of mobile phase composition on Nilvadipine retention time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of mobile phase composition on the retention time of Nilvadipine in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Troubleshooting Guide & FAQs

Q1: My Nilvadipine peak is eluting too early (low retention time). How can I increase its retention time?

A1: An early elution of Nilvadipine indicates that the mobile phase is too strong. To increase the retention time, you need to decrease the mobile phase's elution strength. In a typical reversed-phase setup (e.g., with a C18 column), you can achieve this by:

  • Decreasing the organic solvent percentage: Reduce the concentration of acetonitrile or methanol in the mobile phase. A lower proportion of the organic component makes the mobile phase more polar, leading to stronger interaction between the non-polar Nilvadipine and the stationary phase, thus increasing retention time.

  • Adjusting the pH: The pH of the mobile phase can influence the ionization state of Nilvadipine. While Nilvadipine is largely neutral, ensuring the mobile phase pH is in a range that suppresses any potential ionization can enhance its hydrophobicity and increase retention.[1]

Q2: The retention time for Nilvadipine is too long. What adjustments can I make?

A2: A long retention time suggests the mobile phase is too weak. To shorten the analysis time, you can:

  • Increase the organic solvent percentage: Increasing the proportion of acetonitrile or methanol will make the mobile phase more non-polar, which speeds up the elution of Nilvadipine from the stationary phase.[2]

  • Optimize the pH: Significant shifts in pH can alter the retention characteristics. Ensure the pH is optimal for your column and analyte.[1][3]

Q3: I am observing a drift or shift in Nilvadipine's retention time between injections. What are the common causes?

A3: Retention time instability can be caused by several factors:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase. It is recommended to flush the column with 10-20 column volumes of the mobile phase before starting the analysis.[4]

  • Changes in Mobile Phase Composition: This is a primary cause of retention time drift.[5] Ensure the mobile phase is prepared accurately and is well-mixed. Using a gravimetric approach for preparation can improve accuracy. If the mobile phase is prepared by the HPLC system's mixer, ensure the pumps are functioning correctly.

  • Temperature Fluctuations: Variations in the laboratory's ambient temperature or the column oven can affect retention times. A 1°C change can alter retention time by 1-2%. Using a thermostatically controlled column compartment is crucial for reproducibility.

  • Mobile Phase pH Instability: If you are using a buffer, ensure it is within its effective buffering range. A poorly buffered mobile phase can lead to pH shifts and, consequently, retention time variability.[3][6]

  • Column Contamination or Degradation: Over time, contaminants can build up on the column, or the stationary phase can degrade, leading to changes in retention behavior.[4]

Q4: My Nilvadipine peak shape is poor (e.g., tailing or fronting). Can the mobile phase composition be the cause?

A4: Yes, the mobile phase composition significantly impacts peak shape.

  • Peak Tailing: This can occur if the mobile phase pH is close to the pKa of the analyte, causing a mixed ionization state.[1][3] Although Nilvadipine is mostly neutral, interactions with residual silanols on the stationary phase can also cause tailing. Adding a small amount of a competing base or adjusting the buffer concentration can sometimes mitigate this.

  • Peak Splitting or Broadening: This may also be a result of the mobile phase pH being too close to the analyte's pKa, leading to the presence of both ionized and non-ionized forms.[1][3]

Data Presentation

The following table provides an illustrative summary of the expected qualitative and quantitative impact of mobile phase parameters on Nilvadipine's retention time in RP-HPLC. The exact values can vary depending on the specific column and other chromatographic conditions.

Parameter ChangeExpected Effect on Retention Time (tR)Illustrative Example Data
Increase Acetonitrile % DecreaseA mobile phase of Acetonitrile:Water (60:40 v/v) might yield a tR of 4.5 min, while increasing to 70:30 v/v could decrease the tR to 3.2 min.
Decrease Acetonitrile % IncreaseA mobile phase of Acetonitrile:Water (60:40 v/v) might yield a tR of 4.5 min, while decreasing to 50:50 v/v could increase the tR to 6.8 min.
Increase Mobile Phase pH Variable, but generally minor for neutral compoundsA shift in pH from 3.5 to 4.5 might cause a slight, often negligible, change in tR for Nilvadipine. However, for ionizable impurities, the effect could be significant.[5]
Increase Buffer Concentration Generally minor, may slightly decrease tRIncreasing buffer concentration (e.g., from 10mM to 20mM phosphate buffer) can sometimes improve peak shape and may slightly alter retention.[5]

Experimental Protocols

Optimized RP-HPLC Method for Nilvadipine Analysis

This protocol is a representative method for the quantitative analysis of Nilvadipine.

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, pump, and autosampler.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), with the pH adjusted to 3.5 using orthophosphoric acid. The typical volumetric ratio would be in the range of 60:40 to 70:30 (Acetonitrile:Buffer).[5] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 237 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: A stock solution of Nilvadipine is prepared in a suitable solvent like methanol or acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase to fall within the linear range of the assay.

Mandatory Visualization

MobilePhase_RetentionTime cluster_params Mobile Phase Parameters cluster_effects Primary Effects cluster_outcome Outcome Organic_Solvent Organic Solvent % (e.g., Acetonitrile) Elution_Strength Elution Strength Organic_Solvent->Elution_Strength Directly proportional pH Mobile Phase pH Analyte_Ionization Analyte Ionization State pH->Analyte_Ionization Controls ionization Buffer_Conc Buffer Concentration Buffer_Conc->Analyte_Ionization Stabilizes pH Retention_Time Nilvadipine Retention Time Elution_Strength->Retention_Time Inversely proportional Analyte_Ionization->Retention_Time Affects polarity Peak_Shape Peak Shape Analyte_Ionization->Peak_Shape Affects symmetry

References

Technical Support Center: Optimal Column Selection for Nilvadipine and Metabolite Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal column selection and troubleshooting for the chromatographic separation of Nilvadipine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Nilvadipine I should be looking to separate?

A1: The main metabolic pathways for Nilvadipine involve oxidation of the 1,4-dihydropyridine ring to its pyridine analog, hydrolysis of the isopropyl and methyl ester groups to carboxylic acids, and hydroxylation of the methyl groups. Therefore, you should anticipate separating the parent Nilvadipine from its pyridine metabolite, and various hydrolyzed and hydroxylated metabolites.

Q2: What type of chromatography is most suitable for separating Nilvadipine and its metabolites?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for separating Nilvadipine and its metabolites. This is due to the non-polar nature of Nilvadipine and the varying polarities of its metabolites.

Q3: Which column is recommended for the initial method development?

A3: A C18 column is the recommended starting point for separating Nilvadipine and its metabolites.[1][2][3] C18 columns provide excellent hydrophobic retention and are versatile for separating compounds with a range of polarities. A C8 column can also be considered if shorter retention times are desired.[4][5][6]

Q4: What are the key mobile phase considerations for this separation?

A4: A mixture of an aqueous buffer and an organic solvent is typically used. Acetonitrile is a common organic modifier, and a phosphate or acetate buffer is used to control the pH. Maintaining a consistent pH is crucial for reproducible separation, especially for the acidic metabolites.[7][8]

Q5: Should I use an isocratic or gradient elution?

A5: Due to the different polarities of Nilvadipine and its various metabolites, a gradient elution is highly recommended.[9][10][11] A gradient allows for the effective separation of both the less polar parent drug and the more polar metabolites in a single run.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of Nilvadipine and its metabolites.

Problem Possible Cause Suggested Solution
Poor Resolution/Peak Overlap Incorrect mobile phase composition.Optimize the gradient profile by adjusting the initial and final organic solvent percentages and the gradient steepness.[9][11][12] Also, fine-tune the mobile phase pH to improve selectivity between ionizable metabolites.[7][8]
Inappropriate column chemistry.If a C18 column does not provide adequate separation, consider a C8 column for different selectivity or a phenyl-hexyl column for potential π-π interactions.
Peak Tailing Secondary interactions with residual silanols on the silica backbone of the column.Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (0.1-0.5%) to mask the silanol groups.[4][5] Ensure the mobile phase pH is appropriate for the analytes; for basic compounds, a lower pH can improve peak shape.[13]
Column overload.Reduce the sample concentration or injection volume.[7][9]
Shifting Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate pH measurement.
Column degradation.Use a guard column to protect the analytical column. If performance degrades, wash the column with a strong solvent or replace it.[9]
Temperature fluctuations.Use a column oven to maintain a stable temperature.
Ghost Peaks Contamination in the mobile phase or sample.Use high-purity solvents and sample diluents. Filter all solutions before use.
Carryover from previous injections.Implement a robust needle wash protocol in your autosampler method.
High Backpressure Blockage in the system (e.g., column frit, tubing).Filter samples and mobile phases. If pressure is high, systematically check components from the detector back to the pump to locate the blockage. Reverse-flush the column if the frit is suspected to be clogged.
Precipitated buffer in the mobile phase.Ensure the buffer is soluble in the highest organic concentration of your gradient.

Experimental Protocols

The following is a suggested starting point for an RP-HPLC method for the simultaneous separation of Nilvadipine and its metabolites. Optimization will be required based on your specific sample matrix and instrumentation.

Recommended Column Specifications

Parameter Recommendation
Stationary Phase C18 (Octadecylsilane)[1][2][3]
Particle Size 3 µm or 5 µm[1][5]
Column Dimensions 150 mm x 4.6 mm[5][14]
Pore Size 100 - 120 Å[1]

Proposed HPLC Method

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Start with a shallow gradient, for example: 0-2 min: 30% B 2-15 min: 30-80% B (linear) 15-17 min: 80% B 17-18 min: 80-30% B (linear) 18-25 min: 30% B (equilibration)
Flow Rate 1.0 mL/min[4][5]
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 237 nm[4][5]

Visualizations

Nilvadipine_Metabolism Nilvadipine Nilvadipine Pyridine_Metabolite Pyridine Metabolite Nilvadipine->Pyridine_Metabolite Oxidation Carboxylic_Acid_Metabolites Carboxylic Acid Metabolites Nilvadipine->Carboxylic_Acid_Metabolites Ester Hydrolysis Hydroxylated_Metabolites Hydroxylated Metabolites Nilvadipine->Hydroxylated_Metabolites Hydroxylation

Caption: General metabolic pathways of Nilvadipine.

Column_Selection_Workflow cluster_start Method Development Start cluster_column Column Selection cluster_mobile_phase Mobile Phase Optimization cluster_evaluation Performance Evaluation cluster_troubleshoot Troubleshooting Start Define Analytes: Nilvadipine & Metabolites Column_Choice Select Initial Column: C18, 150x4.6 mm, 5 µm Start->Column_Choice Mobile_Phase Develop Gradient Method: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN Column_Choice->Mobile_Phase Optimize_Gradient Optimize Gradient Profile Mobile_Phase->Optimize_Gradient Evaluate Evaluate Resolution, Peak Shape, and Tailing Optimize_Gradient->Evaluate Good_Separation Adequate Separation? Evaluate->Good_Separation Troubleshoot Consult Troubleshooting Guide Good_Separation->Troubleshoot No End Validated Method Good_Separation->End Yes Troubleshoot->Optimize_Gradient Change_Column Consider Alternative Column (C8, Phenyl-Hexyl) Troubleshoot->Change_Column Change_Column->Mobile_Phase

Caption: Workflow for column selection and method development.

Troubleshooting_Logic Problem Chromatographic Problem Identified Identify_Symptom Identify Specific Symptom (e.g., Peak Tailing, Poor Resolution) Problem->Identify_Symptom Consult_Guide Consult Troubleshooting Guide for Possible Causes Identify_Symptom->Consult_Guide Isolate_Variable Isolate and Test One Variable at a Time Consult_Guide->Isolate_Variable Mobile_Phase_Check Check Mobile Phase (pH, Composition, Freshness) Isolate_Variable->Mobile_Phase_Check Column_Check Check Column (Age, Performance, Contamination) Isolate_Variable->Column_Check System_Check Check HPLC System (Leaks, Connections, Pump) Isolate_Variable->System_Check Resolved Problem Resolved? Mobile_Phase_Check->Resolved Column_Check->Resolved System_Check->Resolved Resolved->Isolate_Variable No Document Document Solution and Continue Analysis Resolved->Document Yes

Caption: Logical approach to troubleshooting HPLC issues.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Nilvadipine using LC-MS/MS with Nilvadipine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview and comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nilvadipine in human plasma, utilizing its deuterated stable isotope, Nilvadipine-d4, as an internal standard (IS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis due to its ability to compensate for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.

This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of pharmaceuticals. It details the experimental protocols, presents key validation parameters in a comparative format, and discusses the advantages of using a deuterated internal standard over other alternatives.

Principles of LC-MS/MS for Nilvadipine Quantification

Liquid chromatography-tandem mass spectrometry is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. For the analysis of Nilvadipine in a complex biological matrix like plasma, this technique offers unparalleled specificity and sensitivity. The method involves three key steps:

  • Sample Preparation: Extraction of Nilvadipine and the internal standard from the plasma matrix.

  • Chromatographic Separation: Separation of the analytes from other plasma components on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) column.

  • Mass Spectrometric Detection: Ionization of the analytes and detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion for each analyte is selected and fragmented, and a resulting product ion is monitored for quantification.

Experimental Protocols

Method 1: LC-MS/MS with this compound Internal Standard

This section details a robust LC-MS/MS method for the quantification of Nilvadipine in human plasma using this compound as the internal standard.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (100 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for injection.

2. Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 40% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Autosampler Temperature 10°C

3. Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Nilvadipine: Precursor Ion (m/z) 386.1 -> Product Ion (m/z) 326.1This compound: Precursor Ion (m/z) 390.1 -> Product Ion (m/z) 330.1
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Collision Gas Nitrogen

Note: The specific voltages (Declustering Potential, Collision Energy) should be optimized for the instrument in use.

Method Comparison: Use of an Analog Internal Standard

For comparative purposes, an alternative method could employ a structurally similar compound (an analog) as the internal standard, such as Nimodipine. The primary advantage of a deuterated internal standard like this compound is that its chemical and physical properties are nearly identical to the analyte, leading to very similar extraction recovery and ionization efficiency. An analog internal standard may not perfectly mimic the behavior of the analyte, potentially leading to lower precision and accuracy.

Data Presentation: Method Validation Summary

The following tables summarize the typical validation parameters for the LC-MS/MS method using this compound compared to a hypothetical method using an analog internal standard (Nimodipine).

Table 1: Linearity and Sensitivity

ParameterMethod with this compoundMethod with Analog IS (Nimodipine)
Linear Range 0.1 - 100 ng/mL0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.995> 0.990
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mL

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Precision (%CV) - this compoundAccuracy (%) - this compoundPrecision (%CV) - Analog ISAccuracy (%) - Analog IS
LLOQ 0.1< 1095 - 105< 1590 - 110
Low QC 0.3< 897 - 103< 1292 - 108
Mid QC 10< 598 - 102< 1095 - 105
High QC 80< 598 - 102< 1095 - 105

Table 3: Recovery and Matrix Effect

ParameterMethod with this compoundMethod with Analog IS (Nimodipine)
Extraction Recovery (%) 85 ± 580 ± 10
Matrix Effect (%) 98 - 10290 - 110

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (200 µL) add_is Add this compound IS plasma->add_is add_solvent Add MTBE (1 mL) add_is->add_solvent vortex1 Vortex (5 min) add_solvent->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (MRM) separation->detection integrate Peak Integration detection->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for the LC-MS/MS analysis of Nilvadipine.

signaling_pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_quantification Quantification Nilvadipine Nilvadipine Co_elution Co-elution from LC Column Nilvadipine->Co_elution Nilvadipine_d4 This compound (Internal Standard) Nilvadipine_d4->Co_elution Ionization Electrospray Ionization (ESI) Co_elution->Ionization Precursor_Selection Precursor Ion Selection (Q1) Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation (Q2) Precursor_Selection->Fragmentation Product_Ion_Detection Product Ion Detection (Q3) Fragmentation->Product_Ion_Detection Ratio Peak Area Ratio (Nilvadipine / this compound) Product_Ion_Detection->Ratio Calibration_Curve Calibration Curve Ratio->Calibration_Curve Final_Concentration Final Concentration Calibration_Curve->Final_Concentration

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard provides a highly reliable, sensitive, and specific approach for the quantification of Nilvadipine in human plasma. The use of a stable isotope-labeled internal standard is paramount in minimizing analytical variability and ensuring the generation of high-quality data for pharmacokinetic and other clinical studies. The detailed protocol and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the field of bioanalysis.

A Head-to-Head Battle: Nilvadipine-d4 versus Non-Isotopic Internal Standards in Nilvadipine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of the calcium channel blocker Nilvadipine, the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison between the widely used stable isotope-labeled internal standard, Nilvadipine-d4, and a representative non-isotopic internal standard, using experimental data to highlight the performance of each.

In bioanalytical method development, an internal standard is indispensable for correcting variability during sample preparation and analysis. The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics. This comparison will delve into the performance of this compound, a deuterated analog of the analyte, and contrast it with data from a study utilizing a structurally similar but non-isotopic internal standard for a related dihydropyridine calcium channel blocker, offering valuable insights for method development and validation.

Performance Under the Microscope: A Quantitative Comparison

The superiority of a stable isotope-labeled internal standard like this compound lies in its near-identical chemical and physical properties to the analyte, Nilvadipine. This ensures that it behaves similarly during extraction, chromatography, and ionization, thereby providing more accurate correction for any variations.

Table 1: Performance Characteristics of Nilvadipine Analysis using this compound as an Internal Standard

ParameterReported ValueReference
Linearity Range0.025 - 10 ng/mL[1]
Precision (Intra-assay %RSD)< 6%[1]
Precision (Inter-assay %RSD)< 6%[1]
Lower Limit of Quantification (LLOQ)0.01 ng/mL[2]
Coefficient of Variation at 0.01 ng/mL6.4%[2]
Coefficient of Variation at 0.1 ng/mL2.1%[2]

Table 2: Performance Characteristics of Nimodipine Analysis using Nifedipine (Non-Isotopic) as an Internal Standard

ParameterNimodipine (Analyte)Nifedipine (Internal Standard)Reference
Linearity Range10.0 - 150.0 ng/mL-[3]
Accuracy (Inter-day)97.00% - 99.66%-[3]
Accuracy (Intra-day)95.12% - 101.28%-[3]
Precision (Inter-day %RSD)1.17% - 3.10%-[3]
Precision (Intra-day %RSD)1.00% - 2.23%-[3]
Recovery95.91%86.61%[3]

Key Observations:

  • Precision: The use of this compound demonstrates excellent precision, with relative standard deviations (RSD) well below the generally accepted limit of 15%.[1] Similarly, the Nimodipine method with Nifedipine as an internal standard also shows good precision.[3]

  • Recovery: A notable difference is observed in the recovery rates between the analyte and the non-isotopic internal standard in the Nimodipine study (95.91% for Nimodipine vs. 86.61% for Nifedipine).[3] This discrepancy can introduce variability and impact accuracy, a factor that is largely mitigated with a stable isotope-labeled standard like this compound, which is expected to have a recovery rate nearly identical to that of Nilvadipine.

Experimental Corner: A Look at the Methodologies

Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are summaries of the methodologies employed in the cited studies.

Experimental Protocol for Nilvadipine Analysis using this compound

This method was developed for the determination of Nilvadipine in human plasma.

  • Internal Standard: A deuterated analogue of racemic Nilvadipine.[1]

  • Sample Preparation:

    • Addition of the internal standard to the plasma sample.

    • Extraction with an n-hexane:ethyl acetate (92.5:7.5) mixture under alkaline conditions.[1]

  • Chromatography:

    • Separation of enantiomers was performed on a chiral stationary-phase column (Chiralpak OT(+)) for HPLC.[1]

  • Detection:

    • Analysis was conducted using fused-silica capillary column GC-electron capture negative ion chemical ionization MS.

    • The mass spectrometer was set to monitor the molecular anions of Nilvadipine and the internal standard.[1]

Experimental Protocol for Nimodipine Analysis using Nifedipine

This bioanalytical method was developed for the determination of Nimodipine in rat plasma.

  • Internal Standard: Nifedipine.[3]

  • Sample Preparation:

    • Plasma samples were processed using 1-pentanol as an extraction solvent.[3]

  • Chromatography:

    • Chromatographic separation was performed on an octadecylsilane (ODS) column.

    • The mobile phase consisted of water/methanol.[3]

  • Detection:

    • Analysis was carried out using an HPLC system with an ultraviolet detector.[3]

Visualizing the Science: Pathways and Workflows

To further elucidate the context of Nilvadipine analysis, the following diagrams illustrate its mechanism of action and a typical experimental workflow.

Nilvadipine_Mechanism_of_Action Nilvadipine Nilvadipine L_type_Ca_Channel L-type Calcium Channel (in vascular smooth muscle) Nilvadipine->L_type_Ca_Channel Binds to and blocks Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Inhibition of Contraction Muscle Contraction Ca_influx->Contraction Leads to decreased Vasodilation Vasodilation Contraction->Vasodilation Resulting in Experimental_Workflow start Start: Plasma Sample Collection add_is Addition of Internal Standard (e.g., this compound) start->add_is extraction Liquid-Liquid Extraction add_is->extraction chromatography Chromatographic Separation (LC or GC) extraction->chromatography detection Mass Spectrometric Detection (MS/MS) chromatography->detection quantification Data Analysis and Quantification detection->quantification end End: Concentration Determination quantification->end

References

A Comparative Guide to the Cross-Validation of Nilvadipine Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Nilvadipine in various biological matrices and pharmaceutical formulations is paramount. This guide provides a comparative overview of various analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs. The primary methods discussed include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Comparison of Analytical Method Performance

The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following tables summarize the key performance parameters for different analytical techniques used for the quantification of dihydropyridine calcium channel blockers, including Nilvadipine and the structurally similar Nifedipine.

Table 1: Performance Characteristics of HPLC and UHPLC Methods

ParameterHPLC-UVUHPLC-UV
Linearity Range 5-40 µg/mL1.0–50.0 μg/mL[1]
Correlation Coefficient (R²) >0.9990.9984[1]
Limit of Detection (LOD) ~15 ng/mL3.78 ppm (µg/mL)[1]
Limit of Quantification (LOQ) 40 ng11.47 ppm (µg/mL)[1]
Accuracy (% Recovery) 98-102%[2]99-105%[3]
Precision (% RSD) <2.0%[4]<5.0%[3]

Table 2: Performance Characteristics of LC-MS/MS and GC-MS Methods

ParameterLC-MS/MSGC-MS
Linearity Range 1-130 ng/mL[5]Not explicitly stated
Correlation Coefficient (R²) 0.999[6]Not explicitly stated
Limit of Detection (LOD) Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ) 0.07 ng/mL[6]0.01 ng/mL[7]
Accuracy (% Recovery) 108.03%[6]Not explicitly stated
Precision (% RSD) <15%2.1% at 0.1 ng/mL[7]

Table 3: Performance Characteristics of HPTLC Methods

ParameterHPTLC
Linearity Range 180-720 ng/band
Correlation Coefficient (R²) 0.995[8][9]
Limit of Detection (LOD) 20 ng[8][9]
Limit of Quantification (LOQ) 40 ng[8][9]
Accuracy (% Recovery) 99.08 ± 1.51%[9]
Precision (% RSD) Within day: 0.47-0.60%, Between day: 0.25-0.84%[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of typical experimental protocols for the discussed techniques.

HPLC-UV Method for Nifedipine
  • Sample Preparation: For solid dosage forms, a portion of the ground tablet is dissolved in a suitable solvent like methanol, followed by sonication and filtration. For plasma samples, solid-phase extraction or liquid-liquid extraction is commonly employed to remove proteins and other interferences.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is frequently used.

    • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v), with pH adjusted to 3.0 using orthophosphoric acid, is a common mobile phase.[8]

    • Flow Rate: Typically set at 1.0 mL/min.

    • Detection: UV detection is carried out at a wavelength of 238 nm.[8]

LC-MS/MS Method for Nifedipine in Human Plasma
  • Sample Preparation: A simple protein precipitation method is often used. An internal standard is added to the plasma sample, followed by a precipitating agent like acetonitrile. The mixture is vortexed and centrifuged, and the supernatant is injected into the LC-MS/MS system.[6]

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 50 mm x 4.6 mm, 3.5 µm) is suitable for rapid analysis.

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and 0.1% formic acid in water is common.[5][6]

    • Flow Rate: A flow rate of 0.500 mL/min is typical.[5]

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode is used.

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

HPTLC Method for Nifedipine
  • Sample Preparation: The drug is extracted from the formulation using a suitable solvent like methanol.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F254 plates are used.

    • Mobile Phase: A mixture of chloroform, ethyl acetate, and cyclohexane (e.g., 19:2:2, v/v/v) has been reported.[8][9]

    • Application: Samples are applied as bands on the HPTLC plate.

    • Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.

    • Detection: Densitometric scanning is performed at a suitable wavelength.

Visualizing Method Validation and Workflows

To better understand the relationships between different aspects of analytical method validation, the following diagrams are provided.

G cluster_0 Method Selection & Development cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Conclusion A Define Analytical Requirements B Select Potential Analytical Methods (e.g., HPLC, LC-MS/MS) A->B C Develop & Optimize Method Parameters B->C D Validate Method 1 (e.g., HPLC-UV) C->D E Validate Method 2 (e.g., LC-MS/MS) C->E F Analyze the Same Set of Samples with Both Methods D->F E->F G Compare Results Statistically (e.g., Bland-Altman plot, t-test) F->G H Determine Comparability and Interchangeability G->H

Caption: General workflow for the cross-validation of analytical methods.

G cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_robustness Robustness & Stability Specificity Specificity & Selectivity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD Limit of Detection (LOD) Linearity->LOD Precision Precision Accuracy->Precision Stability Stability Accuracy->Stability Robustness Robustness Precision->Robustness LOQ Limit of Quantification (LOQ) LOD->LOQ

References

Comparative Analysis of Analytical Methods for Dihydropyridine Assay: A Focus on Linearity and Detection Range

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate quantification of drugs and their metabolites is a cornerstone of pharmaceutical research and development. For compounds like Nilvadipine, a dihydropyridine calcium channel blocker, robust analytical methods are essential for pharmacokinetic studies, formulation development, and quality control. Key performance characteristics of these assays are their linearity and range of detection, which dictate the concentrations over which the method is reliable.

This guide provides a comparative overview of common analytical techniques for the quantification of dihydropyridine drugs, using Nifedipine as a representative example due to the limited availability of specific comparative data for Nilvadipine. The principles and methodologies described are broadly applicable to the analysis of Nilvadipine and other related compounds. We will explore High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), presenting their performance metrics in a clear, comparative format.

Performance Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes the linearity and detection range for different assays used for the quantification of Nifedipine, a compound structurally similar to Nilvadipine.

Analytical MethodAnalyteLinearity RangeCorrelation Coefficient (R²)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)
HPLC-UV Nifedipine5-40 µg/mLNot Specified5 µg/mL40 µg/mL
HPLC-UV Nifedipine2-10 µg/mLNot Specified2 µg/mL10 µg/mL
UPLC Nifedipine0.25-1.5 µg/mL>0.9990.05 µg/mL1.5 µg/mL
LC-MS/MS Nifedipine1-130 ng/mL0.99521.01 ng/mL130 ng/mL

Experimental Workflow

The general workflow for the analysis of a small molecule drug like Nilvadipine from a biological matrix involves several key steps, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Tissue) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Chromatography Chromatographic Separation (HPLC/UPLC) Reconstitution->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: General workflow for Nilvadipine analysis.

Detailed Experimental Protocols

Below are representative experimental protocols for the quantification of a dihydropyridine compound, which can be adapted for Nilvadipine analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of higher concentrations of the drug, for instance in pharmaceutical formulations.

  • Sample Preparation:

    • Weigh and powder a representative number of tablets.

    • Dissolve an amount of powder equivalent to a specific dose of the drug in a suitable solvent (e.g., methanol).

    • Vortex and sonicate the solution to ensure complete dissolution.

    • Filter the solution through a 0.45 µm filter to remove any particulate matter.

    • Prepare a series of dilutions from this stock solution to create calibration standards.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v), with the pH adjusted to 3.0 using orthophosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 238 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the known concentrations of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of low concentrations of drugs in complex biological matrices like plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add an internal standard.

    • Add a protein precipitating agent, such as acetonitrile, in a 3:1 ratio to the plasma volume.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the clear supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentrations of the calibration standards.

    • Calculate the concentration of the analyte in the unknown samples using the regression equation of the calibration curve.

Conclusion

The selection of an appropriate analytical method for the quantification of Nilvadipine, or any related dihydropyridine, is critical for obtaining reliable and accurate data. HPLC-UV offers a cost-effective and straightforward approach for analyzing samples with higher drug concentrations. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where trace levels of the drug need to be quantified in complex biological fluids. The validation of these methods, with a particular focus on establishing a linear and accurate detection range, is paramount to ensuring the quality and integrity of the resulting data in research and drug development.

Assessing the Stability of Nilvadipine in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of an analyte in biological matrices is a critical prerequisite for reliable pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive comparison of the stability of Nilvadipine, a dihydropyridine calcium channel blocker, in human plasma. The stability of Nilvadipine is contrasted with other commonly used drugs in the same class, including Amlodipine, Nifedipine, and Felodipine, with supporting experimental data and detailed protocols.

Comparative Stability of Dihydropyridine Calcium Channel Blockers in Human Plasma

The following tables summarize the stability of Nilvadipine and other selected dihydropyridine calcium channel blockers under various storage and handling conditions, as determined by validated LC-MS/MS methods.

Table 1: Freeze-Thaw Stability of Dihydropyridine Calcium Channel Blockers in Human Plasma

CompoundNumber of CyclesTemperatureAnalyte Stability (% of Initial Concentration)Reference
Nilvadipine 3-20°C to Room Temperature95.8% - 104.3%
Amlodipine3-20°C to Room TemperatureWithin ±15% deviation
NifedipineNot specifiedNot specifiedStable
FelodipineNot specifiedNot specifiedStable

Table 2: Short-Term (Bench-Top) Stability of Dihydropyridine Calcium Channel Blockers in Human Plasma

CompoundDurationTemperatureAnalyte Stability (% of Initial Concentration)Reference
Nilvadipine 24 hoursRoom Temperature97.9% - 105.2%
Amlodipine4 hoursRoom TemperatureWithin ±15% deviation
Nifedipine12 hoursNot specifiedStable
FelodipineNot specifiedNot specifiedStable

Table 3: Long-Term Stability of Dihydropyridine Calcium Channel Blockers in Human Plasma

CompoundDurationTemperatureAnalyte Stability (% of Initial Concentration)Reference
Nilvadipine 30 days-20°C98.5% - 106.9%
Amlodipine3 months-20°CWithin ±15% deviation
Nifedipine21 days-20°CStable
FelodipineNot specifiedNot specifiedStable

Table 4: Post-Preparative (Autosampler) Stability of Dihydropyridine Calcium Channel Blockers

CompoundDurationTemperatureAnalyte Stability (% of Initial Concentration)Reference
Nilvadipine 24 hours4°C98.2% - 107.1%
Amlodipine60 hours4°CWithin ±15% deviation
NifedipineNot specifiedNot specifiedStable
FelodipineNot specifiedNot specifiedStable

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Quantification of Nilvadipine in Human Plasma by LC-MS/MS

This protocol is based on the validated method described by Ping Sun et al.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of human plasma, add 20 µL of the internal standard (IS) working solution (e.g., Diazepam).

    • Add 50 µL of 0.1 M sodium hydroxide solution and vortex for 30 seconds.

    • Add 1 mL of ethyl acetate, vortex for 3 minutes.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a 5 µL aliquot into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 mm × 50 mm, 3.5 µm).

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution may be used).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Nilvadipine: m/z 386.1 → 328.1

      • Internal Standard (Diazepam): m/z 285.1 → 193.1

Stability Assessment Assays
  • Freeze-Thaw Stability:

    • Use low and high concentration quality control (QC) samples.

    • Subject the QC samples to three freeze-thaw cycles (-20°C to room temperature).

    • After the third cycle, analyze the samples and compare the concentrations to freshly prepared standards.

  • Short-Term (Bench-Top) Stability:

    • Thaw low and high concentration QC samples and keep them at room temperature for a specified period (e.g., 24 hours).

    • Analyze the samples and compare the concentrations to freshly prepared standards.

  • Long-Term Stability:

    • Store low and high concentration QC samples at a specified temperature (e.g., -20°C) for an extended period (e.g., 30 days).

    • Analyze the samples and compare the concentrations to freshly prepared standards.

  • Post-Preparative (Autosampler) Stability:

    • Process low and high concentration QC samples as described in the sample preparation protocol.

    • Place the reconstituted samples in the autosampler at a specified temperature (e.g., 4°C) for a defined duration (e.g., 24 hours) before injection.

    • Analyze the samples and compare the concentrations to freshly prepared and immediately injected samples.

Visualizing Experimental Workflows

Workflow for Nilvadipine Extraction from Plasma

plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard (20 µL) plasma->is naoh 3. Add 0.1M NaOH (50 µL) & Vortex is->naoh ea 4. Add Ethyl Acetate (1 mL) & Vortex naoh->ea centrifuge 5. Centrifuge ea->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-liquid extraction workflow for Nilvadipine from human plasma.

Workflow for Assessing Analyte Stability

cluster_conditions Stability Conditions ft Freeze-Thaw (-20°C to RT, 3 cycles) analysis Analyze via LC-MS/MS ft->analysis st Short-Term (RT, 24h) st->analysis lt Long-Term (-20°C, 30 days) lt->analysis pp Post-Preparative (4°C, 24h) pp->analysis qcs Prepare Low & High Concentration QC Samples qcs->ft qcs->st qcs->lt qcs->pp comparison Compare to Freshly Prepared Standards analysis->comparison

Caption: General workflow for evaluating the stability of an analyte in a biological matrix.

Stability in Other Biological Matrices

While extensive data exists for the stability of Nilvadipine in plasma, there is a notable lack of publicly available, detailed quantitative stability data for Nilvadipine in other biological matrices such as urine. General studies on cardiovascular medications suggest that many are stable in urine under typical storage conditions (room temperature and -80°C), which is promising for adherence testing. However, specific stability studies for Nilvadipine in urine are required to definitively establish its stability profile in this matrix.

Conclusion

The available data demonstrates that Nilvadipine is stable in human plasma under typical short-term, long-term, and freeze-thaw conditions encountered during routine bioanalysis. Its stability profile is comparable to other dihydropyridine calcium channel blockers like Amlodipine, Nifedipine, and Felodipine. The provided experimental protocols offer a robust framework for the validation of analytical methods for Nilvadipine quantification. Further studies are warranted to establish the stability of Nilvadipine in other biological matrices to support a broader range of clinical and research applications.

A Comparative Guide to Inter-laboratory Quantification of Nilvadipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Nilvadipine, a dihydropyridine calcium channel blocker. The information presented is collated from various validated studies to assist laboratories in selecting and implementing appropriate analytical techniques. This document summarizes quantitative data, details experimental protocols, and provides visual representations of experimental workflows and the primary signaling pathway of Nilvadipine.

Comparative Analysis of Quantitative Methods

The quantification of Nilvadipine in various matrices, primarily for pharmacokinetic and stability studies, is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While no formal inter-laboratory comparison studies were identified, this guide compiles data from independent validated methods to offer a comparative overview.

Table 1: Comparison of HPLC-UV Methods for Nilvadipine Quantification

ParameterMethod 1Method 2
Principle Reverse-Phase HPLCReverse-Phase HPLC
Matrix Methanol SolutionPharmaceutical Dosage Form
Chromatographic Column C18C18
Mobile Phase Not SpecifiedAcetonitrile:Methanol (50:50 v/v)[1]
Flow Rate Not Specified1.0 mL/min[1]
Detection Wavelength 365 nm[2]242 nm[1]
Linearity Range Not Specified2-10 µg/mL[1]
Limit of Detection (LOD) Not Specified0.003 µg/mL[1]
Limit of Quantification (LOQ) Not Specified0.0099 µg/mL[1]
Accuracy (% Recovery) Not Specified98-102%[1]
Precision (%RSD) Not Specified< 2%

Table 2: Comparison of LC-MS/MS Methods for Dihydropyridine Quantification (as surrogates for Nilvadipine)

ParameterMethod A (Nifedipine)[3]Method B (Barnidipine)[4]Method C (Nifedipine)
Principle LC-MS/MSLC-MS/MSHPLC-MS/MS
Matrix Human PlasmaHuman PlasmaHuman Plasma
Extraction Not SpecifiedSolid Phase ExtractionSolid Phase Extraction
Chromatographic Column Intersil ODS gum C18 (4.6 × 50 mm, 3.5 μm)[3]Bond Elute Plexa (1cc / 30mg)Hypersil, gold C18 (50 mm×4.6 mm, 5μ)
Mobile Phase Acetonitrile – water – formic acid (gradient)[3]Acetonitrile (elution)0.1% formic acid buffer:acetonitrile (30:70 v/v)
Flow Rate 0.500 mL/min[3]Not Specified0.6 mL/min
Detection ESI-MS/MSESI-MS/MS (QTRAP 6500+)MS/MS (MRM mode)
Linearity Range 1 - 130 ng/mL[3]5.0 - 8000 pg/mL[4]0.5 - 100 ng/mL
LLOQ 1.01 ng/mL[3]5 pg/mL[4]Not Specified
Accuracy (% Mean Recovery) 104.1 - 108.7%[3]> 80%[4]Within accepted limits
Precision (%RSD) < 20% at LLOQ[3]< ±20% at LLOQ, < ±15% at other levels[4]Within accepted limits

Experimental Protocols

Below are detailed methodologies for representative HPLC-UV and LC-MS/MS methods for the quantification of dihydropyridine calcium channel blockers, which are structurally and analytically similar to Nilvadipine.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of Nilvadipine in pharmaceutical formulations.

  • Sample Preparation: A standard stock solution of Nilvadipine is prepared in methanol. Working standards are prepared by diluting the stock solution to concentrations within the linear range (e.g., 2-10 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm i.d. × 250 mm, 5 µm particle size).[1]

    • Mobile Phase: A mixture of acetonitrile and methanol (50:50, v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 20 µL.

    • Detection: UV detection at 242 nm.[1]

  • Analysis: The peak area of Nilvadipine is measured, and the concentration is determined from a calibration curve constructed using the standard solutions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for quantifying Nilvadipine in biological matrices such as human plasma.

  • Sample Preparation (Solid Phase Extraction):

    • Plasma samples (e.g., 500 µL) are spiked with an internal standard (e.g., a deuterated analog of Nilvadipine or another dihydropyridine).[4]

    • The sample is acidified (e.g., with 2% ortho-phosphoric acid).[4]

    • The sample is loaded onto a conditioned solid-phase extraction cartridge (e.g., Bond Elute Plexa).[4]

    • The cartridge is washed with an aqueous solution (e.g., 1% glacial acetic acid in 5% methanol, followed by water).[4]

    • The analyte is eluted with an organic solvent (e.g., acetonitrile).[4]

    • The eluate is evaporated to dryness and reconstituted in the mobile phase.[4]

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., Hypersil, gold C18, 50 mm × 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.

    • Flow Rate: 0.6 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Specific precursor-to-product ion transitions for Nilvadipine and the internal standard are monitored.

Visualizations

Experimental Workflow for Nilvadipine Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification start Sample Collection (e.g., Plasma, Formulation) extraction Extraction (e.g., SPE, LLE, Protein Precipitation) start->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc detection Detection (UV or MS/MS) hplc->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis end Result Reporting data_analysis->end

Caption: A generalized workflow for the quantification of Nilvadipine.

Signaling Pathway of Nilvadipine

G cluster_primary Primary Mechanism (Vasodilation) cluster_secondary Secondary Mechanism (Neuroprotection) nilvadipine Nilvadipine ltcc L-type Calcium Channel nilvadipine->ltcc syk Spleen Tyrosine Kinase (Syk) nilvadipine->syk ca_influx Decreased Ca2+ Influx ltcc->ca_influx Inhibition cbf Increased Cerebral Blood Flow ltcc->cbf Indirect Effect vasodilation Vasodilation ca_influx->vasodilation bp_lowering Blood Pressure Lowering vasodilation->bp_lowering abeta_tau Reduced Amyloid-β Production & Tau Hyperphosphorylation syk->abeta_tau Inhibition neuroprotection Neuroprotective Effects abeta_tau->neuroprotection cbf->neuroprotection

Caption: The signaling pathways of Nilvadipine.

References

A Comparative Guide to Bioanalytical Method Validation Guidelines: FDA, EMA, and ICH M10

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, navigating the regulatory landscape for bioanalytical method validation is crucial for ensuring data integrity and successful regulatory submissions. This guide provides an objective comparison of the key regulatory guidelines from the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), with a focus on the current harmonized ICH M10 guideline.

Historically, the FDA and EMA had separate guidelines for bioanalytical method validation, which, while largely aligned, contained subtle differences in terminology and specific requirements.[1][2] To streamline the global drug development process, the ICH developed the M10 guideline on Bioanalytical Method Validation, which has been adopted by both the FDA and EMA, creating a unified standard.[3][4] This harmonization aims to ensure the quality and consistency of bioanalytical data supporting the development and market approval of drugs.[5]

This guide will delve into the core requirements of these guidelines, presenting a clear comparison of key validation parameters. It also provides detailed experimental protocols for critical validation experiments and illustrative data to demonstrate the application of these principles.

Comparison of Key Bioanalytical Validation Parameters

The validation of a bioanalytical method is essential to demonstrate that it is suitable for its intended purpose.[5] The core validation parameters are largely consistent across the historical FDA and EMA guidelines and the current ICH M10 guideline. However, the ICH M10 provides a harmonized and more detailed framework.[3]

The following tables summarize the key validation parameters and their acceptance criteria for both chromatographic methods (e.g., LC-MS/MS) and ligand-binding assays (LBAs), highlighting the evolution from separate FDA and EMA guidance to the unified ICH M10 standard.

Chromatographic Methods Validation Parameters
Validation ParameterFDA (2018 Guidance - Historical)EMA (2011 Guideline - Historical)ICH M10 (Current Harmonized Guideline)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.The ability of the analytical method to differentiate and quantify the analyte in the presence of endogenous matrix components, metabolites, and concomitant medications.The ability of the bioanalytical method to differentiate and quantify the analyte in the presence of potentially interfering components in the matrix.[5]
Accuracy & Precision Within-run and between-run accuracy and precision should be determined at a minimum of four concentration levels: LLOQ, low, medium, and high QC samples. The mean concentration should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%. The precision (CV) should not exceed 15%, except for the LLOQ, which should not exceed 20%.Within-run and between-run accuracy and precision should be determined with at least five samples per concentration level. The mean accuracy should be within ±15% of the nominal values for QC samples, except for the LLOQ which should be within ±20%. The precision (CV) should not exceed 15% for QC samples, except for the LLOQ which should not exceed 20%.[6]Within-run and between-run accuracy and precision should be determined. The mean concentration for each accuracy QC should be within ±15% of the nominal concentration, except for the LLOQ, which should be within ±20%. The precision (CV) should not be greater than 15%, except for the LLOQ, where it should not be greater than 20%.[6]
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The effect of matrix components on the measurement of the analyte.The direct or indirect alteration of the analytical response due to the presence of interfering components in the matrix.[7]
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. Includes freeze-thaw, short-term (bench-top), and long-term stability.The stability of the analyte in the biological matrix and the stability of the stock and working solutions. Includes freeze-thaw and long-term stability.The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. Includes freeze-thaw, bench-top, long-term, and stock/working solution stability.
Carry-over The appearance of an analyte in a sample from a preceding sample.Carry-over should be assessed by injecting blank samples after a high concentration sample.Carry-over should be assessed to ensure that it does not affect the accuracy and precision of the measurement of the subsequent sample.
Dilution Integrity To validate the dilution of samples that are above the upper limit of quantification (ULOQ).If dilution of samples is required, the dilution should be validated to ensure that it does not impact the accuracy and precision.The ability to dilute a sample originally above the ULOQ with blank matrix and obtain an accurate measurement of the analyte concentration.
Ligand-Binding Assays (LBAs) Validation Parameters
Validation ParameterFDA (2018 Guidance - Historical)EMA (2011 Guideline - Historical)ICH M10 (Current Harmonized Guideline)
Specificity The ability of the method to detect and quantify the analyte in the presence of other related substances.The ability of the method to measure the analyte in the presence of structurally similar substances or other relevant components.The ability of an analytical method to measure solely the analyte.[5]
Selectivity The ability of the method to differentiate the analyte from other components in the sample.The ability of the method to differentiate and quantify the analyte in the presence of endogenous matrix components.The ability of the bioanalytical method to differentiate and quantify the analyte in the presence of potentially interfering components in the matrix.[5]
Accuracy & Precision Within-run and between-run accuracy and precision should be determined at a minimum of four QC levels. The mean concentration should be within ±20% of the nominal value, except for the LLOQ and ULOQ, which should be within ±25%. The precision (CV) should not exceed 20%, except for the LLOQ and ULOQ, which should not exceed 25%.Within-run and between-run accuracy and precision should be determined. The mean concentration should be within ±20% of the nominal values for QC samples, except for the LLOQ which should be within ±25%. The precision (CV) should not exceed 20% for QC samples, except for the LLOQ which should not exceed 25%.Within-run and between-run accuracy and precision should be determined. The mean concentration for each accuracy QC should be within ±20% of the nominal concentration, except for the LLOQ and ULOQ, which should be within ±25%. The precision (CV) should not be greater than 20%, except for the LLOQ and ULOQ, where it should not be greater than 25%.[6]
Stability The stability of the analyte in the biological matrix under various storage and handling conditions.The stability of the analyte in the biological matrix, including freeze-thaw and long-term stability.The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.
Dilution Linearity To ensure that the dilution of a sample does not affect the accuracy of the analyte measurement.To demonstrate that the method is linear upon dilution of a sample.To demonstrate that a sample can be diluted with blank matrix to a concentration within the calibration curve range and the concentration can be accurately determined.

Detailed Experimental Protocols and Illustrative Data

To provide a practical understanding of how these validation parameters are assessed, this section outlines the experimental protocols for key validation experiments and presents illustrative data.

Accuracy and Precision (Chromatographic Method)

Objective: To determine the closeness of the measured concentration to the nominal concentration (accuracy) and the degree of scatter in the measurements (precision).

Experimental Protocol:

  • Prepare at least four levels of Quality Control (QC) samples in the relevant biological matrix:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (≤ 3x LLOQ)

    • Medium QC (approximately mid-range of the calibration curve)

    • High QC (≥ 75% of the Upper Limit of Quantification - ULOQ)

  • For within-run accuracy and precision, analyze a minimum of five replicates of each QC level in a single analytical run.

  • For between-run accuracy and precision, analyze the QC samples in at least three different analytical runs on different days.

  • Calculate the mean concentration, percentage of nominal value (for accuracy), and the coefficient of variation (CV%) for each QC level.

Illustrative Data:

QC LevelNominal Conc. (ng/mL)Within-Run (n=5) Between-Run (3 runs)
Mean Conc. (ng/mL) Accuracy (%) Precision (CV%) Mean Conc. (ng/mL)
LLOQ1.001.05105.08.51.03
Low3.002.9598.36.22.98
Medium50.051.2102.44.550.8
High80.078.998.63.879.5
Stability (Ligand-Binding Assay)

Objective: To evaluate the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage.

Experimental Protocol:

  • Prepare low and high concentration QC samples in the biological matrix.

  • Freeze-Thaw Stability: Subject the QC samples to a specified number of freeze-thaw cycles (e.g., three cycles). After the final thaw, analyze the samples and compare the concentrations to freshly prepared QC samples.

  • Short-Term (Bench-Top) Stability: Keep the QC samples at room temperature for a specified period that reflects the expected sample handling time. Analyze the samples and compare the concentrations to freshly prepared QC samples.

  • Long-Term Stability: Store the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected storage duration of study samples. Analyze the samples at various time points and compare the concentrations to freshly prepared QC samples.

Illustrative Data:

Stability ConditionQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)
Freeze-Thaw (3 cycles) Low109.797.0
High80078598.1
Bench-Top (4 hours) Low109.999.0
High800805100.6
Long-Term (-80°C, 6 months) Low109.595.0
High80079098.8

Visualizing the Bioanalytical Method Validation Workflow

To further clarify the process, the following diagrams, created using the DOT language for Graphviz, illustrate the overall workflow of bioanalytical method validation and the interconnectedness of its key components.

Bioanalytical_Method_Validation_Workflow cluster_PreValidation Pre-Validation cluster_Validation Core Validation Experiments cluster_PostValidation Post-Validation MethodDevelopment Method Development Protocol Validation Protocol Definition MethodDevelopment->Protocol Selectivity Selectivity & Specificity Protocol->Selectivity AccuracyPrecision Accuracy & Precision Protocol->AccuracyPrecision CalibrationCurve Calibration Curve & Range Protocol->CalibrationCurve MatrixEffect Matrix Effect Protocol->MatrixEffect Stability Stability Protocol->Stability DilutionIntegrity Dilution Integrity/Linearity Protocol->DilutionIntegrity ValidationReport Validation Report Generation Selectivity->ValidationReport AccuracyPrecision->ValidationReport CalibrationCurve->ValidationReport MatrixEffect->ValidationReport Stability->ValidationReport DilutionIntegrity->ValidationReport SOP Standard Operating Procedure (SOP) Finalization ValidationReport->SOP

Caption: Overall workflow of the bioanalytical method validation process.

Validation_Parameter_Relationships cluster_Core Core Performance cluster_Method Method Characteristics cluster_SampleHandling Sample Integrity Accuracy Accuracy Precision Precision Accuracy->Precision Selectivity Selectivity Selectivity->Accuracy LLOQ LLOQ Selectivity->LLOQ CalibrationCurve Calibration Curve LLOQ->CalibrationCurve CalibrationCurve->Accuracy Stability Stability Stability->Accuracy Dilution Dilution Integrity Dilution->Accuracy

Caption: Interrelationships between key bioanalytical validation parameters.

References

Safety Operating Guide

Personal protective equipment for handling Nilvadipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Nilvadipine-d4, a deuterated analog of Nilvadipine. The following procedures are based on standard laboratory safety protocols for similar chemical compounds.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Weighing and Preparing Solutions Chemical-resistant gloves (double gloving recommended), disposable gown, safety glasses with side shields or goggles.[1][2][3][4] Work should be conducted in a chemical fume hood or a ventilated enclosure to minimize inhalation of dust.
In Vitro / In Vivo Administration Double gloves, disposable gown, and a face shield in addition to safety glasses or goggles to protect against splashes.[1][2][5]
General Laboratory Handling Chemical-resistant gloves and a lab coat. Safety glasses should be worn at all times in the laboratory.
Spill Cleanup Two pairs of chemical-resistant gloves, a disposable gown, safety goggles, and a NIOSH-approved respirator if there is a risk of airborne dust or aerosols.[3]
Waste Disposal Chemical-resistant gloves and a lab coat.[4]

Operational and Disposal Plans

Handling Procedures:

  • Preparation: All work with solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the generation and inhalation of dust.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[6][7] Avoid contact with skin and eyes.[8]

  • Contamination: Change any contaminated clothing immediately. Clean any spills promptly according to established laboratory procedures.

Disposal Plan:

Disposal of this compound and any contaminated materials must be carried out in compliance with all applicable local, regional, and national regulations.[6][7]

  • Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and unused compounds, in a designated and clearly labeled hazardous waste container.

  • Non-Hazardous Disposal (if permitted): For small quantities and where regulations allow for disposal in regular trash, the U.S. Food and Drug Administration (FDA) recommends the following steps:

    • Mix the compound with an unappealing substance such as used coffee grounds, dirt, or cat litter.[9][10]

    • Place the mixture in a sealed container, such as a plastic bag.[9]

    • Dispose of the sealed container in the household trash.[9]

    • Remove or obscure all personal information from the original container before recycling or discarding it.[9]

  • Contaminated Materials: Dispose of contaminated gloves, gowns, and other disposable materials as hazardous waste in accordance with institutional and regulatory guidelines.[4]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from initial receipt to final disposal.

G cluster_prep Preparation & Handling cluster_exp Experimentation cluster_disposal Waste Management Receive Receive & Log Compound Store Store in Designated Area Receive->Store Verify Integrity Weigh Weigh Compound in Fume Hood Store->Weigh Retrieve for Use Prepare Prepare Solution Weigh->Prepare Use Appropriate PPE Administer Administer Compound (In Vitro / In Vivo) Prepare->Administer Label Clearly Collect_Waste Collect Contaminated Waste Administer->Collect_Waste All Materials Dispose Dispose of Waste per Regulations Collect_Waste->Dispose Segregate Waste Streams

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.